molecular formula C13H13ClF3N3O4 B15623366 ML175

ML175

货号: B15623366
分子量: 367.71 g/mol
InChI 键: RPFLJHUKWQKWPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-[3-(N-(2-chloro-1-oxoethyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide is a C-nitro compound, a trifluoroacetamide, a secondary carboxamide and a tertiary carboxamide.

属性

分子式

C13H13ClF3N3O4

分子量

367.71 g/mol

IUPAC 名称

N-[3-(N-(2-chloroacetyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C13H13ClF3N3O4/c14-8-11(21)19(7-1-6-18-12(22)13(15,16)17)9-2-4-10(5-3-9)20(23)24/h2-5H,1,6-8H2,(H,18,22)

InChI 键

RPFLJHUKWQKWPO-UHFFFAOYSA-N

溶解度

>55.2 [ug/mL] (The mean of the results at pH 7.4)

产品来源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of ML175, a GSTO1 Inhibitor

This technical guide provides a comprehensive overview of the mechanism of action for this compound, a potent and selective inhibitor of Glutathione (B108866) S-transferase omega 1 (GSTO1). GSTO1 is a crucial enzyme implicated in various cellular processes and disease states, including cancer and inflammation. Understanding the interaction of this compound with GSTO1 is vital for its application as a chemical probe and for the development of novel therapeutics.

Introduction to Glutathione S-Transferase Omega 1 (GSTO1)

Glutathione S-transferases (GSTs) are a superfamily of enzymes central to cellular detoxification, catalyzing the conjugation of glutathione to a wide array of endogenous and exogenous electrophilic compounds.[1] GSTO1, a member of the omega class, is unique due to the presence of a cysteine residue in its active site, granting it distinct enzymatic functions such as glutathione-dependent thiol transferase and dehydroascorbate reductase activities.[2][3]

Emerging evidence highlights GSTO1's role in significant pathophysiological processes. It is overexpressed in several human cancer cell lines, contributing to increased aggressiveness and resistance to chemotherapeutic agents.[4][5] Furthermore, GSTO1 is a key modulator of inflammatory pathways, including the Toll-like receptor 4 (TLR4)-mediated pathway and the activation of the NLRP3 inflammasome.[5] Its involvement extends to the glutathionylation cycle, a post-translational modification that regulates protein function, implicating GSTO1 in a wide range of cellular signaling pathways.[6][7]

This compound: A Potent and Selective GSTO1 Inhibitor

This compound is a hindered alpha-chloroacetamide compound identified as a highly potent and selective inhibitor of GSTO1.[4][8] It was discovered through a high-throughput screening of over 300,000 compounds from the Molecular Libraries Small Molecule Repository (MLSMR) using a technique called fluorescence polarization activity-based protein profiling (FluoPol-ABPP).[1][4] Subsequent optimization led to the development of this compound as a valuable chemical probe for investigating the biological functions of GSTO1.[4][8]

Core Mechanism of Action

This compound functions as an activity-based, irreversible inhibitor of GSTO1.[4][8] Its mechanism is characterized by the formation of a stable covalent bond with the target enzyme, leading to its inactivation.

Key features of the mechanism include:

  • Covalent Modification: LC-MS/MS analysis has confirmed that this compound covalently labels the nucleophilic cysteine residue (Cys32) located within the active site of GSTO1.[4][8][9] The chloroacetamide warhead of this compound is the reactive moiety that forms the bond with the thiol group of Cys32.

  • Active Site Binding: The inhibitor binds in the "H-site" of GSTO1, which is the substrate-binding pocket.[9] X-ray crystallography has revealed that the nitrophenyl moiety of this compound is oriented towards Lys57, positioned between Leu56 and Tyr229, while the propyltrifluoroacetamide group extends towards the back of the pocket.[9]

  • Irreversible Inhibition: The covalent nature of the interaction renders the inhibition by this compound irreversible. This permanent inactivation of the enzyme allows for potent and sustained biological effects.

cluster_0 GSTO1 Active Site GSTO1 GSTO1 Enzyme (with active Cys32) Complex Initial Non-covalent Binding Complex GSTO1->Complex This compound This compound (α-chloroacetamide) This compound->Complex Reversible Binding Inactive Inactive GSTO1 (Covalently Modified Cys32) Complex->Inactive Irreversible Covalent Bond Formation

Caption: Covalent inhibition of GSTO1 by this compound.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

ParameterValueAssay TypeReference
IC₅₀ (in vitro) 28 nMFluoPol-ABPP[4][8]
IC₅₀ (in situ) 35 nM (for KT53, a related analog)Cellular Assay[1]
In Situ Inhibition Complete inhibition at 250 nMCellular Assay[4][8]
Selectivity >350-fold against potential anti-targetsCompetitive ABPP[4][8]

Key Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

Competitive Activity-Based Protein Profiling (ABPP)

This technique was fundamental for the discovery and selectivity profiling of this compound.[4][8]

  • Principle: The assay measures the ability of a test compound (this compound) to compete with a broad-spectrum activity-based probe (e.g., a sulfonate ester or chloroacetamide probe tagged with a fluorescent reporter) for binding to the active site of the target enzyme (GSTO1).

  • Protocol Summary:

    • Recombinant GSTO1 (250 nM) is pre-incubated with the test compound (e.g., this compound at various concentrations) for 30 minutes at 25°C.

    • A fluorescently labeled activity-based probe (e.g., 10 μM SE-Rh) is added, and the reaction proceeds for 1 hour at 25°C.

    • The reaction is quenched with SDS-PAGE loading buffer.

    • Proteins are separated by SDS-PAGE, and the gel is visualized using a fluorescent scanner.

    • Inhibition is quantified by measuring the decrease in fluorescence intensity of the GSTO1 band compared to a DMSO control.[8]

cluster_0 Experimental Workflow cluster_1 Expected Results A Incubate GSTO1 with this compound (or DMSO) B Add Fluorescent Activity-Based Probe A->B C Quench Reaction B->C D Separate Proteins (SDS-PAGE) C->D E Visualize Fluorescence D->E F Quantify Inhibition E->F Res1 High Fluorescence (DMSO Control - No Inhibition) Res2 Low Fluorescence (this compound - Inhibition)

Caption: Competitive ABPP experimental workflow.

LC-MS/MS for Covalent Modification Analysis

Mass spectrometry was used to confirm the covalent labeling of the active site cysteine.[8]

  • Principle: By analyzing the mass of tryptic peptides of GSTO1 after incubation with this compound, the specific site of modification can be identified.

  • Protocol Summary:

    • GSTO1 (50 μM) is incubated with the inhibitor (10 μM) for 30 minutes at 25°C.

    • The protein is denatured using 8 M urea.

    • The sample is reduced and alkylated, followed by digestion with trypsin.

    • The resulting peptide mixture is analyzed by LC-MS/MS to identify the peptide containing the Cys32 residue and confirm the mass shift corresponding to the addition of this compound.[8]

Impact on Cellular Signaling Pathways

Inhibition of GSTO1 by this compound has significant downstream effects on multiple signaling pathways.

Regulation of the Glutathionylation Cycle

GSTO1 possesses deglutathionylation activity, removing glutathione adducts from proteins.[6][7] This process is a critical redox switch that regulates the function of numerous proteins.

  • Mechanism: By catalyzing the deglutathionylation of proteins like β-actin, GSTO1 influences cellular structure and signaling.[6][7]

  • Effect of this compound: Inhibition of GSTO1 by this compound is expected to increase the levels of protein glutathionylation, thereby altering the activity of proteins regulated by this post-translational modification.

Modulation of Akt and MEK1/2 Signaling

In neuroblastoma cells, GSTO1-1 activity has been shown to suppress the activation of the pro-survival kinases Akt and MEK1/2.[10]

  • Mechanism: GSTO1-1 appears to maintain these kinases in a basal, inactive state. The enzyme co-immunoprecipitates with both Akt and MEK1/2, suggesting a direct or complex-mediated interaction.[10]

  • Effect of this compound: Treatment with this compound inhibits GSTO1-1, leading to the activation (phosphorylation) of both Akt and MEK1/2.[10][11] This releases the brakes on these pathways, which have hundreds of downstream targets involved in cell survival, growth, and proliferation.[10][12]

GSTO1 GSTO1 Akt Akt GSTO1->Akt Inhibits MEK MEK1/2 GSTO1->MEK Inhibits This compound This compound This compound->GSTO1 Downstream Downstream Targets (Survival, Proliferation) Akt->Downstream MEK->Downstream

Caption: this compound reverses GSTO1-mediated inhibition of Akt/MEK signaling.

Attenuation of Inflammatory Pathways

GSTO1 plays a pro-inflammatory role, notably through its involvement in activating the NLRP3 inflammasome, a key component of the innate immune system.[5][13]

  • Mechanism: GSTO1 is crucial for the activation of the NLRP3 inflammasome, which leads to the processing and release of the pro-inflammatory cytokine IL-1β.[5]

  • Effect of this compound: As a GSTO1 inhibitor, this compound can block this activation, thereby attenuating the inflammatory response. This makes GSTO1 a novel target for anti-inflammatory drug development.[9]

Impairment of Cancer Drug Resistance

The overexpression of GSTO1 in cancer cells has been linked to resistance to chemotherapy.[4][5]

  • Mechanism: GSTO1 may contribute to the detoxification of chemotherapeutic agents like cisplatin.[1][5]

  • Effect of this compound: Inhibiting GSTO1 with compounds like this compound or its analogs has been shown to sensitize cancer cells to the cytotoxic effects of cisplatin, suggesting a strategy to overcome certain forms of drug resistance.[1][5]

Conclusion

This compound is a powerful and selective tool for studying the multifaceted roles of GSTO1. Its mechanism as an irreversible, covalent inhibitor that targets the active site Cys32 is well-characterized. By inactivating GSTO1, this compound modulates critical cellular processes, including the glutathionylation cycle, pro-survival signaling through Akt and MEK, and inflammatory responses via the NLRP3 inflammasome. The ability of GSTO1 inhibitors to sensitize cancer cells to chemotherapy underscores their therapeutic potential. This guide provides a foundational understanding for researchers aiming to utilize this compound in their studies of cancer, inflammation, and cellular signaling.

References

ML175: A Selective Covalent Probe for Glutathione S-Transferase Omega 1 (GSTO1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) S-transferase omega 1 (GSTO1) has emerged as a significant enzyme in various cellular processes, including detoxification, cellular signaling, and the inflammatory response. Its overexpression has been linked to drug resistance in several cancers, making it a compelling target for therapeutic intervention. ML175, a hindered α-chloroacetamide, has been identified as a highly potent and selective covalent inhibitor of GSTO1. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular characterization, mechanism of action, and detailed experimental protocols for its use as a selective probe. The information presented herein is intended to facilitate further investigation into the biological roles of GSTO1 and to aid in the development of novel therapeutics targeting this enzyme.

Introduction

Glutathione S-transferases (GSTs) are a diverse family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds. The omega class of GSTs, and specifically GSTO1, possesses unique catalytic activities, including thioltransferase, dehydroascorbate reductase, and monomethylarsonate reductase activities. Notably, GSTO1 has been implicated in the modulation of inflammatory signaling pathways and has been identified as a potential contributor to the development of resistance to chemotherapeutic agents in various cancers.[1]

The development of selective chemical probes is essential for dissecting the complex biology of enzymes like GSTO1. This compound was discovered through a high-throughput screening campaign utilizing a fluorescence polarization-based activity-based protein profiling (FluoPol-ABPP) approach.[1] Subsequent characterization revealed this compound to be a potent and selective covalent inhibitor of GSTO1, making it an invaluable tool for studying the enzyme's function in both biochemical and cellular contexts.

Biochemical and Cellular Characterization of this compound

Potency and Selectivity

This compound exhibits high potency towards human GSTO1, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity has been assessed against other GST isoforms and a broader panel of proteins, demonstrating a significant selectivity window.

Parameter Value Assay Type Reference
IC50 (hGSTO1) 28 nMFluoPol-ABPP[2]
Selectivity >350-fold vs. potential anti-targetsCompetitive ABPP[2]
Cellular Inhibition Complete inhibition of GSTO1 at 250 nMin situ competitive ABPP[2]

Table 1: Quantitative data for this compound inhibition of GSTO1.

Mechanism of Action

This compound acts as a covalent, activity-based inhibitor of GSTO1. The electrophilic α-chloroacetamide warhead of this compound specifically targets and forms a covalent bond with the catalytic cysteine residue (Cys32) located in the active site of GSTO1. This irreversible modification leads to the inactivation of the enzyme. The covalent binding of this compound to Cys32 has been confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2]

Experimental Protocols

Synthesis of this compound (2-chloro-N-(1,1-dicyclohexylethyl)acetamide)

The synthesis of this compound involves a two-step process: the synthesis of the precursor amine, N-(1,1-dicyclohexylethyl)amine, followed by its reaction with chloroacetyl chloride.

Step 1: Synthesis of N-(1,1-dicyclohexylethyl)amine

This is a predicted synthesis based on common organic chemistry reactions. Specific reaction conditions may need optimization.

  • Grignard Reagent Formation: Prepare a Grignard reagent from cyclohexyl bromide by reacting it with magnesium turnings in anhydrous diethyl ether.

  • Reaction with Acetonitrile (B52724): Add acetonitrile to the Grignard reagent in a dropwise manner at 0 °C. The reaction mixture is then stirred at room temperature to form the corresponding ketimine intermediate.

  • Hydrolysis: Acidic hydrolysis of the ketimine will yield 1,1-dicyclohexylethanone.

  • Reductive Amination: The ketone is then subjected to reductive amination using a suitable amine source (e.g., ammonia (B1221849) or a protected amine) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to yield N-(1,1-dicyclohexylethyl)amine.

Step 2: Reaction with Chloroacetyl Chloride

  • Dissolve N-(1,1-dicyclohexylethyl)amine in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

  • Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.[3]

  • Cool the reaction mixture in an ice bath.

  • Add chloroacetyl chloride dropwise to the stirred solution.[3]

  • Allow the reaction to proceed at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into cold water to precipitate the product.[3]

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol.[3]

Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP) for High-Throughput Screening

This protocol is adapted from established FluoPol-ABPP methods.[4][5]

Materials:

  • Purified recombinant human GSTO1

  • Fluorescently labeled activity-based probe for GSTO1 (e.g., a rhodamine-conjugated sulfonate ester)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-127)[1]

  • 384-well black, low-volume microplates

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Fluorescence polarization plate reader

Procedure:

  • Dispense 4 µL of assay buffer containing GSTO1 (final concentration 1.25 µM) into the wells of a 384-well plate.[1]

  • Add test compounds (e.g., 50 nL of a 10 mM stock in DMSO for a final concentration of ~10 µM) or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Add 1 µL of the fluorescent probe solution to each well. The final probe concentration should be optimized to give a stable and robust fluorescence polarization signal.

  • Incubate the plate for a predetermined time (e.g., 1-4 hours) at room temperature, protected from light.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Inhibition is calculated as the decrease in fluorescence polarization in the presence of the test compound compared to the vehicle control.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the selectivity of this compound in a complex proteome.[6][7]

Materials:

  • Cell lysate (e.g., from SH-SY5Y cells)

  • This compound

  • Activity-based probe (e.g., rhodamine-conjugated sulfonate ester)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Prepare cell lysates in a suitable buffer (e.g., PBS).

  • Pre-incubate aliquots of the cell lysate (e.g., 50 µg of total protein) with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes at 37 °C.

  • Add the fluorescent activity-based probe to each lysate and incubate for an additional 30-60 minutes at 37 °C.

  • Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

  • A decrease in the fluorescence intensity of the band corresponding to GSTO1 in the presence of this compound indicates inhibition.

LC-MS/MS Analysis of Covalent Binding

This protocol is for confirming the covalent modification of GSTO1 by this compound.[1][8]

Materials:

  • Purified recombinant human GSTO1

  • This compound

  • DTT, iodoacetamide (B48618) (IAM)

  • Trypsin (proteomics grade)

  • LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)

Procedure:

  • Incubate purified GSTO1 (e.g., 50 µM) with a molar excess of this compound (e.g., 250 µM) for 1-2 hours at 37 °C. A control reaction with DMSO should be run in parallel.[1]

  • Reduce and alkylate the protein sample by adding DTT followed by IAM.

  • Digest the protein with trypsin overnight at 37 °C.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the human GSTO1 sequence, including a variable modification corresponding to the mass of this compound on cysteine residues.

  • Identification of a peptide containing Cys32 with the mass addition of this compound confirms the covalent binding site.

Western Blot Analysis of GSTO1-Mediated Signaling

This protocol is for investigating the effect of this compound on downstream signaling pathways, such as the Akt and MEK1/2 pathways in SH-SY5Y cells.[9]

Materials:

  • SH-SY5Y cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-MEK1/2, anti-total-MEK1/2, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

  • Western blotting equipment

Procedure:

  • Culture SH-SY5Y cells to 70-80% confluency.

  • Treat the cells with this compound at the desired concentrations and for the desired time points. Include a DMSO vehicle control.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4 °C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway

GSTO1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Akt_inactive Akt (inactive) Receptor->Akt_inactive Activates MEK1/2_inactive MEK1/2 (inactive) Receptor->MEK1/2_inactive Activates GSTO1 GSTO1 GSTO1->Akt_inactive Inhibits activation GSTO1->MEK1/2_inactive Inhibits activation This compound This compound This compound->GSTO1 Inhibits Akt_active Akt-P (active) Akt_inactive->Akt_active Phosphorylation Downstream_Signaling Cell Survival, Proliferation Akt_active->Downstream_Signaling MEK1/2_active MEK1/2-P (active) MEK1/2_inactive->MEK1/2_active Phosphorylation MEK1/2_active->Downstream_Signaling

Caption: GSTO1 negatively regulates Akt and MEK1/2 activation.

Experimental Workflow: Probe Characterization

Probe_Characterization_Workflow Start Start: This compound Synthesis HTS High-Throughput Screening (FluoPol-ABPP) Start->HTS Hit_Validation Hit Validation: IC50 Determination HTS->Hit_Validation Selectivity_Profiling Selectivity Profiling (Competitive ABPP) Hit_Validation->Selectivity_Profiling Mechanism_of_Action Mechanism of Action (LC-MS/MS) Selectivity_Profiling->Mechanism_of_Action Cellular_Activity Cellular Activity Assay (in situ ABPP) Mechanism_of_Action->Cellular_Activity Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cellular_Activity->Signaling_Pathway_Analysis End End: Characterized Probe Signaling_Pathway_Analysis->End

Caption: Workflow for the characterization of this compound.

Logical Relationship: Covalent Inhibition

Covalent_Inhibition This compound This compound α-chloroacetamide GSTO1_Active_Site GSTO1 Active Site Catalytic Cys32 This compound->GSTO1_Active_Site Targets Covalent_Adduct Inactive GSTO1 Covalently Modified Cys32 GSTO1_Active_Site->Covalent_Adduct Forms

Caption: Covalent modification of GSTO1 by this compound.

Conclusion

This compound is a potent, selective, and cell-permeable covalent inhibitor of GSTO1. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an exceptional chemical probe for investigating the diverse biological functions of GSTO1. This technical guide provides a centralized resource for researchers utilizing this compound to further our understanding of GSTO1 in health and disease, and to explore its potential as a therapeutic target. The provided methodologies and visualizations are intended to serve as a practical foundation for the design and execution of experiments aimed at elucidating the roles of this intriguing enzyme.

References

The Discovery and Characterization of ML175: A Potent and Selective Covalent Inhibitor of Glutathione S-Transferase Omega 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML175 is a potent and selective small molecule inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), an enzyme implicated in various diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth overview of the discovery, characterization, and mechanism of action of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign utilizing a fluorescence polarization-activity-based protein profiling (FluoPol-ABPP) assay. This screening of a large compound library led to the discovery of a hindered alpha-chloroacetamide scaffold with significant inhibitory activity against GSTO1. Subsequent structure-activity relationship (SAR) studies optimized this initial hit into the potent and selective inhibitor now known as this compound.[1][2]

Physicochemical and Pharmacokinetic Properties

While detailed public data on the physicochemical and pharmacokinetic properties of this compound are limited, it is described as having a favorable stability, solubility, and cytotoxicity profile.[1][2]

PropertyValueReference
Molecular Formula C13H13ClF3N3O4PubChem
Molecular Weight 367.71 g/mol PubChem
Solubility Soluble in DMSOAOBIOUS
Storage 0°C (short term), -20°C (long term), desiccatedAOBIOUS

Characterization of Inhibitory Activity

This compound is a highly potent inhibitor of GSTO1 with a covalent mechanism of action.

ParameterValueMethodReference
IC50 28 nMGel-based competitive ABPP[1][2]
Selectivity >350-fold against other anti-targetsCompetitive ABPP profiling[1][2]
In situ Inhibition Complete inhibition of GSTO1 at 250 nMCellular assays[1][2]
Mechanism of Action

This compound acts as an activity-based inhibitor, forming a covalent bond with the active site cysteine nucleophile (Cys32) of GSTO1.[1][2] This irreversible binding inactivates the enzyme. The interaction of this compound with the active site of GSTO1 has been structurally characterized, revealing that the chloride atom is displaced by the sulfur atom of Cys32. The nitrophenyl moiety orients towards Lys57, while the propyltrifluoroacetamide moiety extends into the "H-site," contacting residues Pro33, Val127, Ile131, and Trp222.[3]

Experimental Protocols

High-Throughput Screening (HTS) and FluoPol-ABPP Assay

The discovery of this compound relied on a high-throughput screening platform. While the exact parameters for the screen that identified this compound are not publicly detailed, a general workflow for such a screen is as follows:

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Compound Library in Microplates Dispensing Automated Dispensing of Compounds into Assay Plates Compound_Library->Dispensing Assay_Plates Assay Plates with GSTO1 Enzyme Assay_Plates->Dispensing Incubation_Inhibitor Incubation (Compound + GSTO1) Dispensing->Incubation_Inhibitor Dispensing_Probe Addition of Fluorescent Probe Incubation_Inhibitor->Dispensing_Probe Incubation_Probe Incubation (Probe Labeling) Dispensing_Probe->Incubation_Probe FP_Reading Fluorescence Polarization Reading Incubation_Probe->FP_Reading Data_Processing Data Processing and Normalization FP_Reading->Data_Processing Hit_Identification Hit Identification (Primary Hits) Data_Processing->Hit_Identification

Caption: High-Throughput Screening Workflow for Inhibitor Discovery.

Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP) Protocol (General):

  • Reagent Preparation:

    • Recombinant human GSTO1 is purified and diluted to the desired concentration in an appropriate buffer (e.g., PBS).

    • A fluorescently labeled activity-based probe (ABP) targeting the active site of GSTO1 is synthesized and diluted in a compatible solvent (e.g., DMSO).

    • Test compounds (from a library) are prepared in multi-well plates at various concentrations.

  • Assay Procedure:

    • The test compound or vehicle (DMSO) is pre-incubated with the GSTO1 enzyme for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • The fluorescent ABP is then added to the mixture.

    • The reaction is incubated for a specific time (e.g., 60 minutes) to allow for covalent labeling of the active, uninhibited enzyme by the probe.

  • Data Acquisition:

    • The fluorescence polarization of each well is measured using a plate reader. A high polarization signal indicates that the fluorescent probe is bound to the larger enzyme, signifying low inhibition. A low polarization signal indicates that the probe is unbound and tumbling freely in solution, signifying effective inhibition of the enzyme by the test compound.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration, and IC50 values are determined by fitting the data to a dose-response curve.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This method is used to confirm hits from the primary screen and to assess inhibitor selectivity.

Gel_ABPP_Workflow Proteome Cellular Proteome (e.g., cell lysate) Pre_incubation Pre-incubation (Proteome + Inhibitor) Proteome->Pre_incubation Inhibitor This compound or Other Inhibitors Inhibitor->Pre_incubation Probe Fluorescently Tagged ABP Labeling Labeling (Addition of Probe) Probe->Labeling SDS_PAGE SDS-PAGE Gel_Imaging In-Gel Fluorescence Scanning SDS_PAGE->Gel_Imaging Analysis Densitometry Analysis Gel_Imaging->Analysis Pre_incubation->Labeling Quench Quench Reaction (e.g., with SDS loading buffer) Labeling->Quench Quench->SDS_PAGE

Caption: Workflow for Gel-Based Competitive ABPP.

Gel-Based Competitive ABPP Protocol (Representative):

  • Sample Preparation:

    • A soluble proteome from a cell line (e.g., MDA-MB-435) is prepared by cell lysis and centrifugation.

  • Inhibition Step:

    • The proteome is pre-incubated with varying concentrations of this compound or a vehicle control (DMSO) for a set time (e.g., 30 minutes) at room temperature.

  • Labeling Step:

    • A fluorescently tagged ABP (e.g., SE-Rh, a rhodamine-tagged probe) is added to the proteome-inhibitor mixture and incubated for a specific duration (e.g., 60 minutes).

  • SDS-PAGE and Imaging:

    • The reaction is quenched with SDS-PAGE loading buffer, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The gel is visualized using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to GSTO1 indicates the amount of active enzyme that was labeled by the probe.

  • Analysis:

    • The fluorescence intensity of the GSTO1 band in the inhibitor-treated samples is compared to the vehicle control to determine the percentage of inhibition. IC50 values are then calculated.

LC-MS/MS Analysis of Covalent Binding

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to confirm the covalent modification of GSTO1 by this compound and to identify the specific site of adduction.

LC-MS/MS Protocol for Covalent Adduct Characterization (General):

  • Sample Preparation:

    • Recombinant GSTO1 is incubated with an excess of this compound to ensure complete modification.

    • The protein-inhibitor complex is denatured, reduced, and alkylated.

    • The protein is then digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is separated by liquid chromatography based on hydrophobicity.

    • The separated peptides are ionized and analyzed by a tandem mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

    • Selected peptides are then fragmented, and the m/z of the fragments are measured (MS2 scan).

  • Data Analysis:

    • The MS1 data is searched for a peptide with a mass corresponding to the theoretical mass of the active site peptide of GSTO1 plus the mass of this compound.

    • The MS2 fragmentation pattern of this modified peptide is then analyzed to confirm the amino acid sequence and pinpoint the exact site of covalent modification (Cys32).

GSTO1 Signaling Pathway

GSTO1 is involved in modulating key signaling pathways related to inflammation and cancer cell survival. It has been shown to influence the Toll-like receptor 4 (TLR4) pathway and the activation of the NLRP3 inflammasome. Inhibition of GSTO1 with this compound can block the activation of NF-κB and the production of pro-inflammatory cytokines.[4] Additionally, GSTO1 can interact with and modulate the activity of kinases such as AKT, MEK1/2, and JNK.[5]

GSTO1_Signaling cluster_upstream Upstream Signals cluster_core GSTO1-Mediated Regulation cluster_downstream Downstream Effects cluster_kinases Kinase Modulation LPS LPS TLR4 TLR4 LPS->TLR4 ROS Oxidative Stress (ROS) GSTO1 GSTO1 ROS->GSTO1 influences Myddosome Myddosome Complex TLR4->Myddosome NFkB NF-κB Myddosome->NFkB activates GSTO1->Myddosome modulates NLRP3 NLRP3 Inflammasome GSTO1->NLRP3 activates AKT AKT GSTO1->AKT interacts with & modulates MEK_ERK MEK/ERK GSTO1->MEK_ERK interacts with & modulates JNK JNK GSTO1->JNK interacts with & modulates This compound This compound This compound->GSTO1 inhibits Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) NFkB->Cytokines induces transcription NLRP3->Cytokines processes Cell_Survival Cell Survival & Proliferation Apoptosis Apoptosis Cell_Survival->Apoptosis inhibits AKT->Cell_Survival MEK_ERK->Cell_Survival JNK->Apoptosis

References

A Technical Guide to the Role of Glutathione S-Transferase Omega-1 (GSTO1) in Chemotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione (B108866) S-transferase omega-1 (GSTO1), a unique member of the GST superfamily, is increasingly implicated in the development of chemotherapy resistance across a spectrum of cancers. Unlike other GSTs, GSTO1 possesses a cysteine at its active site, granting it distinct catalytic activities, including the deglutathionylation of proteins.[1] Its overexpression is correlated with poor therapeutic outcomes, and it contributes to chemoresistance through multiple mechanisms. These include the direct detoxification of chemotherapeutic agents, modulation of critical cell survival and death signaling pathways, and the regulation of autophagy. This guide provides an in-depth examination of the molecular mechanisms underpinning GSTO1-mediated chemoresistance, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.

Mechanisms of GSTO1-Mediated Chemotherapy Resistance

GSTO1's role in chemoresistance is multifaceted, extending beyond the canonical detoxification functions of the GST family.

Detoxification of Chemotherapeutic Agents

While direct conjugation and detoxification of certain drugs is a proposed mechanism, GSTO1's primary role in chemoresistance appears to be more complex than simple drug efflux or inactivation.[2] Some chemotherapeutic agents, such as cisplatin (B142131) and chlorambucil, are known substrates for GSTs and can be inactivated through conjugation with glutathione.[1][3]

Modulation of Signaling Pathways

A significant body of evidence points to GSTO1's influence on key signaling pathways that govern cell survival, proliferation, and apoptosis. Overexpression of GSTO1 has been shown to activate pro-survival pathways, including Akt and ERK1/2, while simultaneously inhibiting the pro-apoptotic JNK signaling cascade.[4][5] This modulation of the cellular signaling landscape creates a more permissive environment for cancer cell survival in the presence of cytotoxic drugs.

In breast cancer, chemotherapy-induced GSTO1 expression promotes resistance and metastasis.[6] Mechanistically, GSTO1 can activate the ryanodine (B192298) receptor type 1 (RyR1), leading to calcium release from the endoplasmic reticulum. This increase in cytosolic calcium activates the PYK2/SRC/STAT3 signaling pathway, promoting cancer stem cell enrichment.[1]

Regulation of Autophagy and Apoptosis

GSTO1 plays a pivotal role in the crosstalk between autophagy and apoptosis, two critical processes in determining cell fate upon chemotherapy treatment. In multidrug-resistant (MDR) colon cancer cells, GSTO1 is upregulated and induces autophagy, a cell survival mechanism.[7] This effect is mediated through an interaction with TNFα-induced protein 3 (TNFαIP3/A20).[2][7][8] Knockdown of GSTO1 in these MDR cells leads to reduced autophagy and increased apoptosis, thereby sensitizing them to cisplatin.[7] Conversely, overexpression of GSTO1 in wild-type cells is sufficient to induce autophagy.[7]

The anti-apoptotic function of GSTO1 is also linked to its ability to inhibit the JNK-mediated apoptotic signaling pathway.[2][4] By suppressing this pathway, GSTO1 helps cancer cells evade programmed cell death induced by chemotherapeutic agents.

GSTO1 in Specific Cancers and Chemotherapies

The significance of GSTO1 in chemoresistance has been documented in various cancer types and in response to a range of therapeutic agents.

  • Colon Cancer: High levels of GSTO1 are associated with resistance to cisplatin in colon cancer.[2][7] The interaction between GSTO1 and TNFαIP3/A20 is a key mechanism in this resistance.[7][8]

  • Bladder Cancer: In bladder cancer, tumor-associated macrophages (TAMs) can induce GSTO1 expression.[9][10] GSTO1, in turn, promotes the release of large extracellular vesicles that enhance cisplatin efflux, leading to reduced efficacy of the drug.[9][10]

  • Breast Cancer: GSTO1 expression is induced by chemotherapy in breast cancer cells, contributing to chemoresistance and promoting metastasis.[6] Inhibition of GSTO1 can activate a JNK-mediated apoptotic response in breast cancer stem cells.[6]

  • Ovarian Cancer: Upregulation of GSTO1 has been observed in cisplatin-resistant ovarian cancer cell lines.[11]

  • Other Cancers: GSTO1 overexpression has also been noted in transitional cell carcinoma, esophageal squamous cell carcinoma, and pancreatic cancer.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of GSTO1 in chemotherapy resistance.

Cell LineChemotherapeutic AgentGSTO1 ModulationEffect on IC50Fold Change in ResistanceReference
HeLaCisplatinOverexpressionIncreasedNot specified[4]
HCT-116 (MDR)CisplatinKnockdownDecreasedNot specified[7]
MDA-MB-435CisplatinInhibition with KT53 (1 µM)DecreasedNot specified[12][13]
GSTO1 InhibitorIn Vitro IC50 (GSTO1)In Situ IC50 (GSTO1)Effect on Cancer CellsReference
KT5321 nM35 nMSensitizes to cisplatin[12][14]
S2ELC50: 3.75 ± 0.73 μMNot specifiedInduces apoptosis in breast cancer stem cells[6]
C5-1Not specifiedNot specifiedEnhances cisplatin cytotoxicity[15]
10uNot specifiedNot specifiedEnhances cisplatin cytotoxicity[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to study GSTO1's role in chemoresistance.

GSTO1 Knockdown using CRISPR/Cas9

This protocol is used to specifically inhibit the expression of GSTO1 to study the resulting phenotypic changes.

  • Cell Seeding: Seed multidrug-resistant (MDR) HCT-116 colon cancer cells in a 6-well plate.

  • Transfection: Transfect the cells with a GSTO1-knockdown (KD) CRISPR/Cas9 plasmid.

  • Treatment: After 48 hours, treat the transfected cells with cisplatin.

  • Analysis: Assess changes in autophagy and apoptosis markers through techniques such as Western blotting and fluorescence microscopy.[7]

GSTO1 Overexpression

This protocol is employed to study the effects of increased GSTO1 levels in cells that normally express it at low levels.

  • Cell Seeding: Seed wild-type (WT) HCT-116 cells.

  • Transfection: Transfect the cells with a GSTO1-activation CRISPR plasmid.

  • Treatment: After 48 hours, treat the cells with cisplatin.

  • Analysis: Analyze the induction of autophagy through Western blotting for autophagy markers and fluorescence microscopy to visualize autophagic vesicles.[7]

GSTO1 Pull-Down Assay

This assay is used to identify proteins that interact with GSTO1.

  • Cell Lysis: Prepare cell lysates from MDR HCT-116 cells.

  • Incubation: Incubate the lysate with an anti-GSTO1 antibody conjugated to beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins.

  • Analysis: Identify the interacting proteins using techniques such as mass spectrometry. This method was used to identify TNFαIP3/A20 as a binding partner of GSTO1.[7]

Glutathione S-Transferase Activity Assay

This spectrophotometric assay measures the enzymatic activity of GSTO1.

  • Reagent Preparation: Prepare a reaction mixture containing purified recombinant GSTO1-1.

  • Inhibitor Incubation (if applicable): Incubate the enzyme with potential inhibitors.

  • Substrate Addition: Add the substrates for the enzymatic reaction.

  • Measurement: Monitor the change in absorbance over time to determine the reaction rate and enzyme activity. This assay can be used to evaluate the potency of GSTO1 inhibitors.[15]

Visualizing GSTO1 Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the complex interactions and processes involving GSTO1 in chemotherapy resistance.

GSTO1_Signaling_Pathway cluster_chemo Chemotherapy (e.g., Cisplatin) cluster_cell Cancer Cell Chemo Chemotherapy GSTO1 GSTO1 Chemo->GSTO1 induces expression RyR1 RyR1 GSTO1->RyR1 activates Akt_ERK Akt/ERK Signaling GSTO1->Akt_ERK activates JNK JNK Signaling GSTO1->JNK inhibits TNFaIP3 TNFαIP3/A20 GSTO1->TNFaIP3 interacts with EVs Extracellular Vesicles GSTO1->EVs triggers release Ca2 Ca2+ RyR1->Ca2 releases PYK2_SRC_STAT3 PYK2/SRC/STAT3 Signaling Ca2->PYK2_SRC_STAT3 activates Proliferation Proliferation & Survival PYK2_SRC_STAT3->Proliferation Akt_ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy TNFaIP3->Autophagy promotes Autophagy->Proliferation Resistance Chemoresistance Apoptosis->Resistance prevents Proliferation->Resistance Efflux Drug Efflux EVs->Efflux Efflux->Resistance

Caption: GSTO1 signaling pathways in chemotherapy resistance.

Experimental_Workflow_GSTO1_KD start Start seed_cells Seed MDR Cancer Cells start->seed_cells transfect Transfect with GSTO1 CRISPR/Cas9 Knockdown Plasmid seed_cells->transfect treat Treat with Chemotherapy (e.g., Cisplatin) transfect->treat analyze Analyze Phenotype treat->analyze western Western Blot (Autophagy/Apoptosis markers) analyze->western microscopy Fluorescence Microscopy (Cell Viability/Apoptosis) analyze->microscopy end End western->end microscopy->end

Caption: Experimental workflow for GSTO1 knockdown studies.

Therapeutic Strategies Targeting GSTO1

The integral role of GSTO1 in promoting chemoresistance makes it an attractive therapeutic target. The development of potent and selective GSTO1 inhibitors is a promising strategy to overcome drug resistance.

Several small molecule inhibitors of GSTO1 have been identified and characterized. For instance, KT53 is a selective and irreversible α-chloroacetamide inhibitor that has been shown to sensitize cancer cells to the cytotoxic effects of cisplatin.[12][14] Other compounds, such as S2E and C5-1, have also demonstrated the ability to inhibit GSTO1 and enhance the efficacy of chemotherapy.[6][15] These inhibitors often work by covalently binding to the active-site cysteine of GSTO1.[15]

Targeting GSTO1 could be a valuable adjuvant therapy to conventional chemotherapy, potentially resensitizing resistant tumors and improving patient outcomes. Further research and development of GSTO1 inhibitors are warranted to translate these preclinical findings into clinical applications.

Conclusion and Future Directions

GSTO1 is a key player in the complex network of chemotherapy resistance. Its ability to modulate critical signaling pathways, regulate autophagy, and inhibit apoptosis provides a significant survival advantage to cancer cells under therapeutic pressure. The development of specific GSTO1 inhibitors represents a promising avenue for overcoming chemoresistance and enhancing the efficacy of existing cancer treatments.

Future research should focus on:

  • Elucidating the full range of GSTO1's substrates and interacting partners in the context of different cancers and chemotherapeutic agents.

  • Conducting preclinical and clinical studies to evaluate the efficacy and safety of GSTO1 inhibitors in combination with standard chemotherapy regimens.

  • Identifying biomarkers that can predict which patients are most likely to benefit from GSTO1-targeted therapies.

By continuing to unravel the complexities of GSTO1's function, the scientific community can pave the way for novel and more effective cancer therapies.

References

The Impact of ML175 on Cellular Glutathione Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML175 is a potent and specific inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a critical enzyme in the cellular antioxidant defense system. By targeting GPX4, this compound induces a form of regulated cell death known as ferroptosis, which is characterized by the iron-dependent accumulation of lipid peroxides. A key consequence of GPX4 inhibition is the disruption of cellular glutathione (GSH) homeostasis. This technical guide provides an in-depth analysis of the mechanisms by which this compound is expected to affect cellular glutathione levels, detailed experimental protocols for quantifying these changes, and a summary of the anticipated quantitative effects on GSH, its oxidized form (GSSG), and the critical GSH/GSSG ratio. While direct quantitative data for this compound is limited in the current literature, this guide leverages data from other GPX4 inhibitors and ferroptosis inducers to provide a comprehensive overview for researchers in the field.

Introduction: The Role of Glutathione and GPX4 in Cellular Redox Balance

Glutathione is a tripeptide that serves as a major cellular antioxidant, protecting cells from damage by reactive oxygen species (ROS). It exists in a reduced (GSH) and an oxidized (GSSG) state, and the ratio of GSH to GSSG is a key indicator of cellular redox status.[1] Glutathione Peroxidase 4 (GPX4) is a unique selenoprotein that plays a central role in antioxidant defense by reducing lipid hydroperoxides to non-toxic lipid alcohols, using GSH as a cofactor.[2] This process is crucial for preventing the accumulation of lipid ROS and the subsequent induction of ferroptosis, an iron-dependent form of programmed cell death.[3]

Mechanism of Action: How this compound Disrupts Glutathione Metabolism

This compound is a specific inhibitor of GPX4. By binding to and inactivating GPX4, this compound prevents the reduction of lipid hydroperoxides. This leads to a cascade of events that directly and indirectly impact cellular glutathione levels:

  • Increased Glutathione Consumption: With GPX4 inhibited, the cell's primary mechanism for detoxifying lipid peroxides is blocked. This can lead to an increased demand on other GSH-dependent detoxification pathways, potentially leading to a depletion of the cellular GSH pool.

  • Oxidative Stress and GSSG Accumulation: The buildup of lipid ROS creates a state of oxidative stress. To counteract this, GSH is oxidized to GSSG. The accumulation of GSSG and a corresponding decrease in the GSH/GSSG ratio are hallmarks of oxidative stress.

  • Induction of Ferroptosis: The unchecked lipid peroxidation ultimately leads to membrane damage and cell death via ferroptosis.

The following diagram illustrates the signaling pathway affected by this compound:

ML175_Mechanism This compound This compound GPX4 GPX4 This compound->GPX4 Inhibits GSSG GSSG (Oxidized Glutathione) GPX4->GSSG Oxidizes GSH to Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces GSH GSH (Reduced Glutathione) GSH->GPX4 Cofactor Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress Combats Lipid_Alcohols Lipid Alcohols Lipid_Peroxides->Lipid_Alcohols Conversion Lipid_Peroxides->Oxidative_Stress Induces Ferroptosis Ferroptosis Oxidative_Stress->Ferroptosis Leads to

Mechanism of this compound-induced disruption of glutathione metabolism.

Quantitative Data on the Effect of GPX4 Inhibition on Cellular Glutathione

ParameterTreatment ConditionExpected Change in Glutathione LevelsReference
Total Glutathione (GSH + GSSG) Increasing concentrations of GPX4 inhibitor (e.g., RSL3)Dose-dependent decrease[4]
Prolonged exposure to GPX4 inhibitorTime-dependent decrease[3]
Reduced Glutathione (GSH) Increasing concentrations of GPX4 inhibitorSignificant dose-dependent decrease[4]
Prolonged exposure to GPX4 inhibitorSignificant time-dependent decrease[3]
Oxidized Glutathione (GSSG) Increasing concentrations of GPX4 inhibitorDose-dependent increase[3]
Prolonged exposure to GPX4 inhibitorTime-dependent increase[3]
GSH/GSSG Ratio Increasing concentrations of GPX4 inhibitorSignificant dose-dependent decrease[1]
Prolonged exposure to GPX4 inhibitorSignificant time-dependent decrease[3]

Experimental Protocols for Measuring Cellular Glutathione Levels

Accurate quantification of GSH and GSSG is crucial for understanding the impact of this compound. The following are detailed protocols for commonly used methods.

Sample Preparation (General)

Proper sample preparation is critical to prevent the artificial oxidation of GSH. All steps should be performed on ice.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells using a suitable lysis buffer containing a protein precipitating agent (e.g., 5% 5-sulfosalicylic acid) to prevent enzymatic activity.

  • Tissue Homogenization: Snap-freeze tissues in liquid nitrogen immediately after collection. Homogenize the frozen tissue in an ice-cold lysis buffer.

  • Deproteinization: Centrifuge the cell lysate or tissue homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the glutathione, for analysis.

DTNB-Based Enzymatic Recycling Assay (for Total Glutathione)

This colorimetric assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. Glutathione reductase is included to recycle GSSG back to GSH, allowing for the measurement of total glutathione.

Materials:

  • DTNB solution

  • Glutathione Reductase

  • NADPH

  • GSH and GSSG standards

  • Assay buffer (e.g., phosphate (B84403) buffer with EDTA)

Procedure:

  • Prepare a standard curve using known concentrations of GSH.

  • Add the prepared sample supernatant to a microplate well.

  • Add the reaction mixture containing DTNB, glutathione reductase, and NADPH to each well.

  • Incubate at room temperature for a specified time (e.g., 15 minutes).

  • Measure the absorbance at 412 nm.

  • Calculate the total glutathione concentration in the samples by comparing their absorbance to the standard curve.

HPLC-Based Method (for Separate Quantification of GSH and GSSG)

High-performance liquid chromatography (HPLC) offers a more specific method for separating and quantifying GSH and GSSG.

Materials:

  • HPLC system with a suitable detector (e.g., UV or fluorescence)

  • C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and phosphate buffer)

  • Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection)

Procedure:

  • Derivatize the sample supernatant with a suitable agent to make GSH and GSSG detectable.

  • Inject the derivatized sample into the HPLC system.

  • Separate GSH and GSSG using a specific gradient elution profile.

  • Detect the eluted compounds and quantify their concentrations based on the peak areas compared to known standards.

The following diagram illustrates the general workflow for measuring glutathione levels:

Glutathione_Measurement_Workflow cluster_sample_prep Sample Preparation cluster_assay Glutathione Assay cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Sample Lysis Lysis/Homogenization (on ice) Cell_Culture->Lysis Deproteinization Deproteinization (Centrifugation) Lysis->Deproteinization Supernatant Supernatant Collection Deproteinization->Supernatant Assay_Choice Choose Assay Method Supernatant->Assay_Choice DTNB_Assay DTNB-Based Assay (Total Glutathione) Assay_Choice->DTNB_Assay HPLC_Assay HPLC-Based Assay (GSH & GSSG) Assay_Choice->HPLC_Assay LCMS_Assay LC-MS/MS Assay (High Sensitivity) Assay_Choice->LCMS_Assay Quantification Quantification (Standard Curve) DTNB_Assay->Quantification HPLC_Assay->Quantification LCMS_Assay->Quantification Ratio_Calculation Calculate GSH/GSSG Ratio Quantification->Ratio_Calculation

Workflow for measuring cellular glutathione levels.

Conclusion

This compound, as a potent GPX4 inhibitor, is a valuable tool for inducing ferroptosis and studying its underlying mechanisms. A key consequence of its action is the disruption of cellular glutathione homeostasis, leading to GSH depletion, GSSG accumulation, and a decrease in the GSH/GSSG ratio. While direct quantitative data for this compound remains to be fully elucidated, the established effects of other GPX4 inhibitors provide a strong framework for understanding its impact. The detailed experimental protocols provided in this guide will enable researchers to accurately quantify these changes and further investigate the intricate relationship between GPX4 inhibition, glutathione metabolism, and ferroptotic cell death. This knowledge is critical for the development of novel therapeutic strategies targeting cancer and other diseases characterized by altered redox states.

References

Investigating the Enzymatic Activity of Glutathione S-Transferase Omega 1 (GSTO1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glutathione (B108866) S-transferase omega 1 (GSTO1), a member of the diverse GST superfamily, is a cytosolic enzyme with significant roles in cellular detoxification, redox regulation, and inflammatory signaling. Unlike canonical GSTs, which primarily catalyze the conjugation of glutathione (GSH) to electrophilic substrates, GSTO1 exhibits a unique dual enzymatic functionality. It possesses both glutathione-dependent thiol transferase and dehydroascorbate (DHA) reductase activities, highlighting its importance in maintaining cellular homeostasis. This technical guide provides an in-depth overview of GSTO1's enzymatic activities, detailed experimental protocols for its characterization, and a summary of its kinetic parameters.

Core Enzymatic Activities of GSTO1

GSTO1's enzymatic profile is distinct within the GST family, characterized by two primary catalytic functions:

  • Glutathione S-Transferase Activity: This is the canonical function of GSTs, involving the conjugation of the tripeptide glutathione (GSH) to a wide range of endogenous and exogenous electrophilic compounds. This reaction serves to detoxify harmful substances, making them more water-soluble and easier to excrete from the cell. The most common model substrate used to measure this activity is 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

  • Thioltransferase (Dehydroascorbate Reductase) Activity: GSTO1 catalyzes the reduction of dehydroascorbate (DHA), the oxidized form of Vitamin C, back to ascorbate (B8700270). This reaction is crucial for recycling Vitamin C, a vital antioxidant. This activity is also referred to as its thioltransferase or glutaredoxin-like activity, where it can reduce S-glutathionylated proteins, thereby regulating cellular signaling pathways.

Signaling Pathway Involvement

GSTO1's activities position it as a key regulator in cellular stress responses and inflammatory pathways. Its ability to reduce dehydroascorbate and deglutathionylate proteins allows it to modulate redox-sensitive signaling cascades. Notably, GSTO1 has been implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune system.

GSTO1_Signaling_Pathway Diagram 1: Key signaling roles of GSTO1. cluster_redox Redox Cycling & Detoxification cluster_inflammation Inflammatory Signaling GSH GSH (Glutathione) GSTO1_Redox GSTO1 GSH->GSTO1_Redox 2 GSH->GSTO1_Redox GSSG GSSG DHA DHA (Dehydroascorbate) DHA->GSTO1_Redox Ascorbate Ascorbate (Vitamin C) Xenobiotics Electrophilic Substrates Xenobiotics->GSTO1_Redox Conjugate GS-Conjugate (Detoxified) GSTO1_Redox->GSSG GSTO1_Redox->Ascorbate GSTO1_Redox->Conjugate GSTO1_Inflam GSTO1 LPS LPS / ATP (Inflammatory Signal) NLRP3 NLRP3 Inflammasome LPS->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1B_active Active IL-1β (Inflammation) Caspase1->IL1B_active Cleaves IL1B Pro-IL-1β IL1B->Caspase1 GSTO1_Inflam->NLRP3 Modulates Activation

Caption: Key signaling roles of GSTO1.

Quantitative Enzymatic Data

The enzymatic efficiency of GSTO1 can be described by its kinetic parameters. The following table summarizes key quantitative data for common substrates.

SubstrateParameterValueEnzyme SourceReference
Dehydroascorbate (DHA)Km2.9 ± 0.3 mMHuman recombinant
kcat388 ± 18 min-1Human recombinant
kcat/Km1.3 x 105 M-1min-1Human recombinant
Glutathione (GSH) with DHAKm0.8 ± 0.1 mMHuman recombinant
1-chloro-2,4-dinitrobenzene (CDNB)Specific Activity2.7 µmol/min/mgHuman recombinant

Experimental Protocols

Accurate measurement of GSTO1 activity is fundamental to its study. The following sections provide detailed methodologies for the most common assays.

Assay 1: Glutathione S-Transferase (GST) Activity using CDNB

This spectrophotometric assay measures the rate of conjugation of GSH to CDNB. The reaction product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, allowing for continuous monitoring of the reaction rate.

Workflow Diagram:

GST_Assay_Workflow Diagram 2: Workflow for the CDNB-based GST activity assay. start Start prepare_reagents Prepare Reagents: 1. Assay Buffer (e.g., 100 mM K-phosphate, pH 6.5) 2. 100 mM GSH stock 3. 100 mM CDNB stock (in ethanol) 4. Purified GSTO1 enzyme start->prepare_reagents prepare_rxn Prepare Reaction Mixture (in a 1 mL cuvette): - 880 µL Assay Buffer - 100 µL GSH stock (final: 10 mM) prepare_reagents->prepare_rxn equilibrate Equilibrate mixture to assay temperature (e.g., 25°C) in spectrophotometer. prepare_rxn->equilibrate add_cdnb Initiate reaction by adding 10 µL CDNB stock (final: 1 mM) equilibrate->add_cdnb measure Immediately monitor absorbance increase at 340 nm for 3-5 minutes. add_cdnb->measure calculate Calculate activity using the Beer-Lambert law. (ε = 9.6 mM⁻¹cm⁻¹ for the product) measure->calculate end End calculate->end

Caption: Workflow for the CDNB-based GST activity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 6.5.

    • GSH Stock: 100 mM glutathione in assay buffer (prepare fresh).

    • CDNB Stock: 100 mM 1-chloro-2,4-dinitrobenzene in 95% ethanol.

    • Enzyme: Purified GSTO1 diluted in assay buffer to a suitable concentration (e.g., 0.1-1.0 µg/mL).

  • Assay Procedure:

    • Set a spectrophotometer to 340 nm and maintain the temperature at 25°C.

    • In a 1 mL quartz cuvette, add the following:

      • 880 µL of Assay Buffer

      • 100 µL of 100 mM GSH stock (final concentration: 10 mM)

      • A suitable volume of diluted GSTO1 enzyme solution.

    • Mix by inversion and incubate in the spectrophotometer for 2-3 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding 10 µL of 100 mM CDNB stock (final concentration: 1 mM).

    • Immediately start recording the absorbance at 340 nm every 10-15 seconds for 3-5 minutes. The rate should be linear.

  • Data Analysis:

    • Calculate the change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Calculate the enzymatic activity using the Beer-Lambert law:

      • Activity (µmol/min/mg) = (ΔA340/min * Total Volume) / (ε * Path Length * mg of enzyme)

      • Where:

        • ε (extinction coefficient) for S-(2,4-dinitrophenyl)glutathione is 9.6 mM-1cm-1.

        • Path Length is typically 1 cm.

Assay 2: Dehydroascorbate (DHA) Reductase Activity

This assay measures the GSTO1-catalyzed, GSH-dependent reduction of DHA to ascorbate. The formation of ascorbate is monitored directly by the increase in absorbance at 265 nm.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 6.8, containing 0.1 mM EDTA.

    • GSH Stock: 50 mM glutathione in assay buffer (prepare fresh).

    • DHA Stock: 20 mM dehydroascorbate in assay buffer (prepare fresh and keep on ice).

    • Enzyme: Purified GSTO1 diluted in assay buffer.

  • Assay Procedure:

    • Set a spectrophotometer to 265 nm.

    • In a 1 mL quartz cuvette, add the following:

      • Assay Buffer to a final volume of 1 mL.

      • 50 µL of 50 mM GSH stock (final concentration: 2.5 mM).

      • A suitable volume of diluted GSTO1 enzyme solution.

    • Mix and incubate for 2-3 minutes.

    • Initiate the reaction by adding 50 µL of 20 mM DHA stock (final concentration: 1 mM).

    • Immediately monitor the increase in absorbance at 265 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the change in absorbance per minute (ΔA265/min) from the linear portion of the curve.

    • Calculate the enzymatic activity using the Beer-Lambert law:

      • Activity (µmol/min/mg) = (ΔA265/min * Total Volume) / (ε * Path Length * mg of enzyme)

      • Where:

        • ε (extinction coefficient) for ascorbate is 14 mM-1cm-1.

        • Path Length is typically 1 cm.

Conclusion

GSTO1 stands out as a functionally unique member of the glutathione S-transferase family. Its dual roles in xenobiotic conjugation and cellular redox control, particularly the reduction of dehydroascorbate, make it a critical enzyme for cellular protection and signaling. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to accurately investigate the enzymatic activity of GSTO1 and explore its potential as a therapeutic target.

Unraveling the Structure-Activity Relationship of ML175: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent and Selective Glutathione (B108866) S-Transferase Omega 1 (GSTO1) Inhibitor

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ML175, a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). GSTO1 is a critical enzyme implicated in cancer progression and drug resistance, making it a compelling target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction to this compound and its Biological Target

This compound (also known as KT53, PubChem CID: 44237839) was identified as a highly potent and selective inhibitor of GSTO1 through a high-throughput screening campaign utilizing fluorescence polarization-activity-based protein profiling (FluoPol-ABPP).[1][2] GSTO1 is a member of the glutathione S-transferase superfamily of enzymes that play a crucial role in cellular detoxification by conjugating glutathione to a wide array of endogenous and exogenous electrophilic compounds.[2] Elevated expression of GSTO1 has been observed in various cancer cell lines and is associated with enhanced aggressiveness and resistance to chemotherapeutic agents like cisplatin.[1][3][4]

This compound acts as an irreversible, covalent inhibitor of GSTO1 by specifically targeting the active site cysteine residue.[1][2] This targeted mechanism of action contributes to its high potency and selectivity. The in vitro IC50 of this compound against GSTO1 has been determined to be 28 nM, with an in situ IC50 of 35 nM in MDA-MB-435 cancer cells.[1][4]

Structure-Activity Relationship (SAR) of the α-Chloroacetamide Scaffold

The core of this compound's activity lies in its α-chloroacetamide warhead, which is responsible for the covalent modification of the catalytic cysteine in GSTO1. Structure-activity relationship studies on a series of α-chloroacetamide analogs have provided valuable insights into the key structural features required for potent inhibition.

Compound IDR1 GroupR2 GroupIn Vitro IC50 (nM)In Situ Inhibition at 1 µM
This compound (KT53) 3-fluorophenyl2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl21>90%
1 3-fluorophenyl2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl28>90%
3 Phenyl2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl>1000<50%
KT2 3-fluorophenyl2-(benzylamino)-2-oxoethyl>1000Not Reported
KT3 3-fluorophenyl2-(methylamino)-2-oxo-1-phenylethyl>1000Not Reported
KT8 3-fluorophenyl2-(ethylamino)-2-oxo-1-phenylethyl>1000Not Reported
KT9 3-fluorophenyl2-(benzamido)ethyl>1000Not Reported
KT45 3-fluorophenyl2-(tert-butylamino)-2-oxo-1-phenylethyl>1000Not Reported
KT59 4-fluorophenyl2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl29>90%

Key SAR Insights:

  • α-Chloroacetamide Moiety: This group is essential for the covalent interaction with the active site cysteine of GSTO1 and is a common feature of potent inhibitors.

  • Substitutions on the Phenyl Ring: The presence and position of substituents on the phenyl ring attached to the acetamide (B32628) nitrogen significantly impact potency. A fluorine atom at the 3-position (as in this compound) or 4-position (as in KT59) is well-tolerated and contributes to high potency. The unsubstituted phenyl analog (compound 3) exhibits a dramatic loss of activity.

  • The R2 Group: The nature of the substituent on the amide nitrogen (R2 group) is critical for activity. The bulky and complex 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl group of this compound appears to be optimal for fitting into the active site. Simpler alkyl or aromatic amide substitutions at this position, as seen in compounds KT2, KT3, KT8, KT9, and KT45, lead to a significant decrease in inhibitory activity.

Experimental Protocols

Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP) for High-Throughput Screening

This assay was employed for the initial identification of GSTO1 inhibitors from a large compound library.

Protocol:

  • Dispense 4.0 μL of Assay Buffer (0.01% Pluronic F-68, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) containing 1.25 μM of recombinant GSTO1 into 1536-well microtiter plates.

  • Add 30 nL of test compound in DMSO or DMSO alone (final concentration 0.59%) to the appropriate wells.

  • Incubate the plates for 30 minutes at 25°C.

  • Initiate the reaction by dispensing 1.0 μL of 375 nM sulfonate ester-rhodamine (SE-Rh) probe in Assay Buffer to all wells.

  • Centrifuge the plates and incubate for 20 hours at 37°C.

  • Equilibrate the plates to room temperature for 10 minutes before reading.

  • Measure fluorescence polarization to determine the degree of inhibition. A decrease in fluorescence polarization indicates inhibition of the GSTO1-probe interaction.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP) for In Vitro and In Situ Analysis

This method is used to confirm the activity of hits from the primary screen and to assess their potency and selectivity in a more complex biological matrix.

Protocol for In Vitro Analysis:

  • Incubate recombinant GSTO1 (250 nM in DPBS) with varying concentrations of the test compound (from a 50x stock in DMSO) for 30 minutes at 25°C.

  • Add a rhodamine-conjugated sulfonate ester (SE-Rh) activity-based probe (10 μM final concentration) and incubate for 1 hour at 25°C.

  • Quench the reaction by adding 2x SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled GSTO1 by in-gel fluorescence scanning.

  • Quantify the band intensity to determine the percentage of remaining GSTO1 activity relative to a DMSO control.

Protocol for In Situ Analysis:

  • Treat cultured cells (e.g., MDA-MB-435) with varying concentrations of the test compound for a specified time (e.g., 4 hours).

  • Lyse the cells and harvest the proteome.

  • Incubate the proteome with the SE-Rh probe.

  • Analyze the samples by SDS-PAGE and in-gel fluorescence scanning as described for the in vitro assay.

Signaling Pathways and Logical Relationships

GSTO1 is implicated in cellular signaling pathways that are crucial for cancer cell survival and proliferation. Its inhibition by this compound can modulate these pathways, leading to anti-cancer effects.

GSTO1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_gsto1 GSTO1 Activity cluster_downstream Downstream Effects Chemotherapeutic Agents (e.g., Cisplatin) Chemotherapeutic Agents (e.g., Cisplatin) GSTO1 GSTO1 Chemotherapeutic Agents (e.g., Cisplatin)->GSTO1 Induces Expression Cellular Stress Cellular Stress Cellular Stress->GSTO1 Induces Expression Drug Detoxification Drug Detoxification GSTO1->Drug Detoxification Promotes Anti-apoptosis Anti-apoptosis GSTO1->Anti-apoptosis Promotes Cell Proliferation Cell Proliferation GSTO1->Cell Proliferation Promotes Drug Resistance Drug Resistance Drug Detoxification->Drug Resistance Anti-apoptosis->Drug Resistance Cell Proliferation->Drug Resistance This compound This compound This compound->GSTO1 Inhibits

Caption: Role of GSTO1 in cancer and its inhibition by this compound.

The following diagram illustrates the experimental workflow for the discovery and characterization of this compound.

ML175_Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization & Optimization cluster_validation Validation Phase HTS High-Throughput Screening (FluoPol-ABPP) Hit_ID Hit Identification HTS->Hit_ID Comp_ABPP_vitro Competitive ABPP (In Vitro) Hit_ID->Comp_ABPP_vitro SAR_Studies Structure-Activity Relationship Studies Comp_ABPP_vitro->SAR_Studies Comp_ABPP_situ Competitive ABPP (In Situ) MOA Mechanism of Action (Covalent Labeling) Comp_ABPP_situ->MOA Lead_Opt Lead Optimization SAR_Studies->Lead_Opt Lead_Opt->Comp_ABPP_situ This compound This compound Lead_Opt->this compound Identified Lead Cell_Assays Cell-Based Assays (e.g., Cisplatin Sensitization) MOA->Cell_Assays

References

Methodological & Application

Application Notes and Protocols for the Experimental HSP90 Inhibitor NVP-AUY922 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, survival, and proliferation.[1][2] Inhibition of HSP90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[1][3] NVP-AUY922 (Luminespib) is a potent, second-generation, non-geldanamycin HSP90 inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[4][5][6] These application notes provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of NVP-AUY922 on cancer cell lines, including methods for evaluating cell viability, apoptosis, and cell cycle distribution.

Data Presentation

Table 1: In Vitro Cell Proliferation (GI50) of NVP-AUY922 in Various Cancer Cell Lines

The half-maximal growth inhibition (GI50) values for NVP-AUY922 were determined following a 72-hour incubation period.

Cell LineCancer TypeGI50 (nM)
BT-474Breast Carcinoma~5.4[5]
MDA-MB-231Breast Carcinoma3-126[7]
HCT116Colon Carcinoma~2-40[8]
A549Non-Small Cell Lung Cancer<100[9]
H1975Non-Small Cell Lung Cancer<100[9]
PC-3Prostate Cancer~10[10]
HK1Nasopharyngeal Carcinoma<100[11]
Hone1Nasopharyngeal Carcinoma<100[11]
Table 2: Cell Cycle Analysis of HCT116 Cells Treated with NVP-AUY922

HCT116 colon carcinoma cells were treated with 80 nM NVP-AUY922 for the indicated times, and the percentage of cells in each phase of the cell cycle was determined by flow cytometry.

Treatment Time (hours)% G1 Phase% S Phase% G2/M Phase
0552520
8503020
16353530
24202555
72151075
Data are representative based on published studies showing G1-G2 arrest.[8]
Table 3: Apoptosis Induction in HCT116 Cells Treated with NVP-AUY922

The percentage of apoptotic cells was determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with 100 nM NVP-AUY922.

Cell PopulationControl (%)NVP-AUY922 (%)
Live (Annexin V- / PI-)9540
Early Apoptotic (Annexin V+ / PI-)235
Late Apoptotic (Annexin V+ / PI+)120
Necrotic (Annexin V- / PI+)25
Data are representative based on studies showing apoptosis induction.[11][12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of NVP-AUY922 that inhibits cell growth by 50% (GI50).

Materials:

  • NVP-AUY922 stock solution (10 mM in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2.[13]

  • Compound Treatment: Prepare serial dilutions of NVP-AUY922 in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the cells and add 100 µL of the diluted compound. Include vehicle-only controls.[13]

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with NVP-AUY922.

Materials:

  • NVP-AUY922

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of NVP-AUY922 (e.g., 100 nM) for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.[14]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[15]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[16]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after NVP-AUY922 treatment.

Materials:

  • NVP-AUY922

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with NVP-AUY922 for the desired time (e.g., 24, 48, 72 hours).[17]

  • Cell Harvesting: Harvest cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[18][19]

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[20]

Visualizations

experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI) cluster_cellcycle Cell Cycle (PI Staining) seed_96 Seed cells in 96-well plate treat_96 Treat with NVP-AUY922 (72h) seed_96->treat_96 mtt_add Add MTT reagent treat_96->mtt_add solubilize Solubilize formazan mtt_add->solubilize read_96 Read absorbance (570nm) solubilize->read_96 seed_6_apop Seed cells in 6-well plate treat_6_apop Treat with NVP-AUY922 (48h) seed_6_apop->treat_6_apop harvest_apop Harvest and wash cells treat_6_apop->harvest_apop stain_apop Stain with Annexin V/PI harvest_apop->stain_apop analyze_apop Analyze by Flow Cytometry stain_apop->analyze_apop seed_6_cc Seed cells in 6-well plate treat_6_cc Treat with NVP-AUY922 seed_6_cc->treat_6_cc harvest_cc Harvest and fix cells treat_6_cc->harvest_cc stain_cc Stain with PI/RNase A harvest_cc->stain_cc analyze_cc Analyze by Flow Cytometry stain_cc->analyze_cc hsp90_pathway cluster_hsp90 HSP90 Chaperone Cycle cluster_clients HSP90 Client Proteins cluster_degradation Proteasomal Degradation cluster_outcomes Cellular Outcomes hsp90 HSP90 akt Akt hsp90->akt Stabilizes raf Raf hsp90->raf Stabilizes her2 HER2 hsp90->her2 Stabilizes cdk4 CDK4 hsp90->cdk4 Stabilizes mut_p53 Mutant p53 hsp90->mut_p53 Stabilizes hif1a HIF-1α hsp90->hif1a Stabilizes auy922 NVP-AUY922 auy922->hsp90 Inhibits ATP binding ub Ubiquitination & Proteasomal Degradation akt->ub Degradation upon HSP90 inhibition raf->ub Degradation upon HSP90 inhibition her2->ub Degradation upon HSP90 inhibition cdk4->ub Degradation upon HSP90 inhibition mut_p53->ub Degradation upon HSP90 inhibition hif1a->ub Degradation upon HSP90 inhibition apoptosis Apoptosis ub->apoptosis cell_cycle_arrest Cell Cycle Arrest ub->cell_cycle_arrest proliferation Decreased Proliferation ub->proliferation

References

Application Notes and Protocols for ML175 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML175 is a potent and selective, activity-based inhibitor of Glutathione S-Transferase Omega 1 (GSTO1).[1][2] It acts by covalently labeling the active site cysteine of the GSTO1 enzyme.[1][2] GSTO1 is overexpressed in several cancer cell lines and is implicated in chemotherapeutic resistance, making it a promising target for cancer therapy.[1][2] These application notes provide a comprehensive guide for utilizing this compound in various in vitro studies, including recommended starting concentrations, detailed experimental protocols, and an overview of the signaling pathways involved.

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory constants of this compound in various in vitro settings. This data serves as a starting point for experimental design.

ParameterValueCell Line / SystemAssay TypeReference
IC50 28 nMRecombinant GSTO1Enzyme Inhibition Assay[1][2]
In Situ Inhibition 250 nMMDA-MB-435Complete inhibition of GSTO1[1][2]
Signaling Studies 1 µMSH-SY5YInhibition of GSTO1 for pathway analysis[3]

Signaling Pathways Modulated by GSTO1

GSTO1 has been shown to modulate key signaling pathways involved in cell survival, proliferation, and inflammation. Inhibition of GSTO1 by this compound can therefore be used to study these pathways.

GSTO1 and the JAK/STAT3 Signaling Pathway

GSTO1 can promote the phosphorylation of JAK and STAT3, leading to the activation of the JAK/STAT3 signaling pathway. This pathway is crucial for cell proliferation, migration, and invasion, and the inhibition of apoptosis in cancer cells.[4]

GSTO1_JAK_STAT3 GSTO1 GSTO1 JAK JAK GSTO1->JAK promotes pJAK p-JAK JAK->pJAK phosphorylation STAT3 STAT3 pJAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene Gene Transcription Nucleus->Gene Proliferation Proliferation, Migration, Invasion Gene->Proliferation Apoptosis Apoptosis Inhibition Gene->Apoptosis This compound This compound This compound->GSTO1

GSTO1-mediated activation of the JAK/STAT3 pathway.
GSTO1 Regulation of Akt and MEK1/2 Signaling

GSTO1 activity has been shown to suppress the activation of Akt and MEK1/2 kinases.[1][2][5] Inhibition of GSTO1 with this compound leads to the activation of both Akt and MEK1/2, suggesting that GSTO1 plays a role in maintaining the basal state of these pro-survival signaling pathways.[1][2]

GSTO1_Akt_MEK cluster_GSTO1 GSTO1 Activity GSTO1 GSTO1 Akt Akt GSTO1->Akt suppresses MEK MEK1/2 GSTO1->MEK suppresses pAkt p-Akt (Active) Akt->pAkt activation Survival Cell Survival & Proliferation pAkt->Survival pMEK p-MEK1/2 (Active) MEK->pMEK activation pMEK->Survival This compound This compound This compound->GSTO1 InSitu_Inhibition_Workflow A Seed cells in a multi-well plate B Prepare this compound dilutions in culture medium A->B C Treat cells with this compound or vehicle control B->C D Incubate for the desired time C->D E Wash cells with PBS and lyse D->E F Quantify protein concentration E->F G Proceed to downstream analysis (e.g., Western Blot, Activity Assay) F->G Cell_Viability_Workflow A Seed cells in a 96-well plate B Prepare serial dilutions of this compound A->B C Treat cells with this compound or vehicle B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT or MTS reagent and incubate D->E F Measure absorbance with a plate reader E->F G Calculate cell viability and IC50 F->G

References

Application Notes and Protocols: Preparation of ML175 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of ML175, a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), using Dimethyl Sulfoxide (DMSO) as the solvent.[1] These guidelines are intended to assist researchers, scientists, and drug development professionals in accurately preparing this compound for in vitro and in cell-based assays. The protocol includes information on the physicochemical properties of this compound, step-by-step instructions for solubilization, and recommendations for storage and handling. Additionally, a summary of the mechanism of action of this compound and its effect on relevant signaling pathways is presented.

Introduction

This compound is a small molecule inhibitor that has been identified as a highly potent and selective tool for studying the function of Glutathione S-Transferase Omega 1 (GSTO1).[2][3] GSTO1 is an enzyme implicated in various cellular processes and its overexpression has been associated with enhanced aggressiveness in human cancer cell lines and resistance to chemotherapeutic agents.[2][3] this compound acts as an activity-based inhibitor, covalently modifying the active site cysteine nucleophile (Cys32) of GSTO1.[2][4] The inhibition of GSTO1 by this compound has been shown to modulate downstream signaling pathways, including the activation of Akt and MEK1/2 kinases.[1][5][6] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. DMSO is a common solvent for dissolving a wide range of organic compounds for biological assays due to its high solubilizing power.[7][8]

Physicochemical Properties and Storage

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₃H₁₃ClF₃N₃O₄
Molecular Weight 367.71 g/mol [1]
Appearance Solid
Solubility Soluble in DMSO[1]
Storage (Solid) Short term (days to weeks) at 0°C; Long term (months to years) at -20°C, desiccated[1]
Storage (in DMSO) Short term at -20°C; Long term at -80°C

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Safety Precautions:

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

    • Perform all handling of the solid compound and concentrated DMSO solutions in a well-ventilated area or a chemical fume hood.

  • Calculating the Required Mass of this compound:

    • To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:

      • Mass (g) = 0.010 mol/L x 0.001 L x 367.71 g/mol = 0.0036771 g

      • Therefore, you will need to weigh out 3.68 mg of this compound.

  • Weighing the this compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount of this compound powder directly into the tared tube.

  • Solubilization:

    • Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Securely cap the tube.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • For long-term storage, store the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable.

Dilution to Working Concentrations

For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium at a low level, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (culture medium containing the same final concentration of DMSO) should be included in all experiments.

Diagrams

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Tubes dissolve->aliquot store 5. Store at -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway This compound Mechanism of Action This compound This compound GSTO1 GSTO1 This compound->GSTO1 Inhibition Akt Akt GSTO1->Akt Modulates MEK1_2 MEK1/2 GSTO1->MEK1_2 Modulates CellSignaling Downstream Cellular Processes (Proliferation, Survival) Akt->CellSignaling MEK1_2->CellSignaling

Caption: this compound inhibits GSTO1, modulating Akt and MEK1/2 signaling.

References

Application Notes and Protocols for Studying Cisplatin Resistance in Ovarian Cancer Using ML175

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin (B142131) is a cornerstone of chemotherapy for ovarian cancer; however, the development of resistance remains a significant clinical obstacle, leading to treatment failure and disease recurrence. Emerging evidence suggests that inducing ferroptosis, an iron-dependent form of regulated cell death, can be a promising strategy to overcome cisplatin resistance. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), which protects cells from lipid peroxidation. ML175 is a known inhibitor of GPX4, and its application in the context of cisplatin-resistant ovarian cancer presents a novel therapeutic avenue. These application notes provide a comprehensive guide for utilizing this compound to study and potentially reverse cisplatin resistance in ovarian cancer cell lines. We detail protocols for establishing cisplatin-resistant cell lines and for conducting key experiments to assess the synergistic effects of this compound and cisplatin.

Data Presentation: Quantitative Data Summary

The following tables summarize indicative quantitative data for cisplatin and GPX4 inhibitors in relevant cancer cell lines. While specific data for this compound in cisplatin-resistant ovarian cancer is emerging, the provided data serves as a valuable reference for experimental design.

Table 1: IC50 Values of Cisplatin in Ovarian Cancer Cell Lines

Cell LineTypeIC50 of Cisplatin (µM)Reference
A2780Human ovarian cancer (cisplatin-sensitive)1.40 ± 0.11[1]
A2780/cisRHuman ovarian cancer (cisplatin-resistant)7.39 ± 1.27[1]
SKOV3Human ovarian cancer (cisplatin-sensitive)~5 (non-toxic at this dose in resistant cells)[2]
SKOV3/CDDPHuman ovarian cancer (cisplatin-resistant)~34[2]

Table 2: Indicative IC50 Values of GPX4 Inhibitors in Cancer Cell Lines

CompoundCancer TypeCell LineIC50 (µM)Reference
Gpx4-IN-3Murine Breast Cancer4T10.78[3]
Gpx4-IN-3Human Breast CancerMCF-76.9[3]
Gpx4-IN-3Human FibrosarcomaHT10800.15[3]
RSL3Ovarian CancerOCAR8(synergistic with PAX8 inhibitors)[4]
RSL3Ovarian CancerA2780(synergistic with PAX8 inhibitors)[4]

Experimental Protocols

Protocol 1: Generation of Cisplatin-Resistant Ovarian Cancer Cell Lines (A2780/cisR and SKOV3/CDDP)

This protocol describes a method for generating cisplatin-resistant ovarian cancer cell lines by continuous exposure to increasing concentrations of cisplatin.

Materials:

  • A2780 and SKOV3 human ovarian cancer cell lines

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cisplatin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

Procedure:

  • Initial Culture: Culture A2780 and SKOV3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Initial Cisplatin Exposure: Once the cells reach 70-80% confluency, expose them to a low concentration of cisplatin (e.g., starting at 0.5 µM for A2780).

  • Stepwise Increase in Cisplatin Concentration: Gradually increase the concentration of cisplatin in the culture medium over a period of several months. The increments should be small (e.g., 0.5-1 µM at each step) to allow the cells to adapt.

  • Monitoring and Maintenance: Monitor the cells for signs of resistance, such as the ability to proliferate in the presence of cisplatin. Maintain the resistant cell lines in a medium containing a maintenance dose of cisplatin (e.g., 1 µM for A2780/cisR) to retain the resistant phenotype.

  • Verification of Resistance: Confirm the cisplatin resistance by performing a cell viability assay (e.g., MTT assay, see Protocol 2) and comparing the IC50 value of the resistant cell line to the parental cell line. A significant increase in the IC50 value indicates the successful establishment of a resistant cell line.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound, cisplatin, and their combination on ovarian cancer cells.

Materials:

  • Cisplatin-sensitive and -resistant ovarian cancer cells

  • 96-well plates

  • This compound

  • Cisplatin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, cisplatin, or a combination of both for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify apoptosis induced by this compound and cisplatin treatment.

Materials:

  • Cisplatin-sensitive and -resistant ovarian cancer cells

  • 6-well plates

  • This compound

  • Cisplatin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or their combination for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 4: Western Blot Analysis for GPX4 and Cleaved Caspase-3

This protocol is to assess the protein expression levels of GPX4 and the apoptosis marker, cleaved caspase-3.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-GPX4, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

Protocol 5: Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol measures lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • Cisplatin-sensitive and -resistant ovarian cancer cells

  • This compound

  • Cisplatin

  • C11-BODIPY 581/591 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound, cisplatin, or their combination for the desired time.

  • Staining: Incubate the cells with C11-BODIPY 581/591 (typically 1-10 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. Oxidation of the dye results in a shift in fluorescence from red to green, which can be quantified to determine the level of lipid peroxidation.

Mandatory Visualization

Signaling Pathway Diagram

G cluster_0 Cisplatin-Resistant Ovarian Cancer Cell Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Induces This compound This compound GPX4 GPX4 (Glutathione Peroxidase 4) This compound->GPX4 Inhibits Lipid_ROS Lipid ROS (Reactive Oxygen Species) GPX4->Lipid_ROS Reduces Resistance Cisplatin Resistance GPX4->Resistance Promotes GSH GSH (Glutathione) GSH->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces Cell_Death Cell Death Ferroptosis->Cell_Death Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Apoptosis->Cell_Death

Caption: this compound inhibits GPX4, leading to ferroptosis and overcoming cisplatin resistance.

Experimental Workflow Diagram

G Start Start: Cisplatin-Sensitive & -Resistant Ovarian Cancer Cell Lines Treatment Treatment: - Vehicle - Cisplatin - this compound - Cisplatin + this compound Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (GPX4, Caspase-3) Treatment->WesternBlot Ferroptosis Lipid Peroxidation Assay (C11-BODIPY) Treatment->Ferroptosis DataAnalysis Data Analysis: - IC50 Calculation - Apoptosis Rate - Protein Expression - Ferroptosis Level Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Ferroptosis->DataAnalysis Conclusion Conclusion: Evaluate Synergistic Effect of this compound and Cisplatin DataAnalysis->Conclusion

Caption: Workflow for investigating the synergistic effects of this compound and cisplatin.

References

Application Notes and Protocols for In Vivo Administration of ML175 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML175 is a potent and selective covalent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), an enzyme implicated in various pathological processes, including cancer, inflammation, and neurodegenerative diseases. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models, designed to guide researchers in preclinical studies. The protocols are based on available data for this compound and analogous covalent inhibitors, emphasizing the need for model-specific optimization.

Introduction to this compound

This compound is an α-chloroacetamide-based small molecule that acts as an irreversible inhibitor of GSTO1. It covalently modifies the active site cysteine residue of the enzyme, leading to its inactivation. With a reported IC50 of 28 nM, this compound offers a powerful tool for investigating the physiological and pathological roles of GSTO1 in vivo. Preclinical evaluation in mouse models is a critical step in assessing its therapeutic potential.

Mechanism of Action

This compound's mechanism of action revolves around the inhibition of GSTO1, which is involved in cellular detoxification, antioxidant defense, and inflammatory signaling pathways. By inhibiting GSTO1, this compound can modulate downstream cellular processes, making it a candidate for therapeutic intervention in various diseases.

GSTO1_Inhibition This compound This compound (α-chloroacetamide) GSTO1 GSTO1 Enzyme (Active Site Cysteine) This compound->GSTO1 Covalent Inhibition Downstream Downstream Cellular Processes (e.g., Inflammation, Proliferation) GSTO1->Downstream Modulates Therapeutic Therapeutic Effect (e.g., Anti-cancer, Anti-inflammatory) Downstream->Therapeutic Leads to

Caption: Covalent inhibition of GSTO1 by this compound.

Physicochemical Properties and Formulation

Proper formulation is critical for the successful in vivo delivery of this compound. While detailed solubility data for this compound in various vehicles is not extensively published, some key properties are known.

PropertyDataSource
Molecular Formula C₁₃H₁₃ClF₃N₃O₄Supplier Data
Molecular Weight 367.71 g/mol Supplier Data
Solubility Soluble in DMSOSupplier Data
Physical State SolidN/A

Note: The favorable solubility profile mentioned in probe reports suggests potential solubility in other biocompatible solvents, which requires experimental validation.

Recommended Vehicle Preparation (Requires Optimization)

Given that this compound is soluble in DMSO, a common approach for in vivo administration of hydrophobic compounds is to use a co-solvent system. It is crucial to perform small-scale solubility and stability tests before preparing a large batch for animal studies.

Vehicle 1: DMSO/Saline or PBS

  • Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10-50 mg/mL).

  • On the day of injection, dilute the stock solution with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration.

  • Important: The final concentration of DMSO should be kept to a minimum (ideally ≤10% v/v) to avoid toxicity in mice. Vortex the solution thoroughly before administration to ensure it is homogenous.

Vehicle 2: DMSO/PEG/Saline For compounds with limited aqueous solubility, a ternary vehicle system can be employed.

  • Dissolve this compound in 100% DMSO.

  • Add Polyethylene glycol (e.g., PEG300 or PEG400) to the solution. A common ratio is 1:1 DMSO:PEG.

  • Further dilute with sterile saline or PBS to the final injection volume. A typical final vehicle composition might be 10% DMSO, 40% PEG300, and 50% saline.

It is imperative to establish the maximum tolerated dose (MTD) of the vehicle alone in a small cohort of animals before initiating the main study.

In Vivo Administration Protocols

The choice of administration route and dosing regimen will depend on the specific mouse model and the therapeutic goal. Below are generalized protocols based on studies with similar covalent GSTO1 inhibitors.

Intraperitoneal (IP) Injection

IP injection is a common route for systemic delivery in preclinical mouse studies.

Experimental Workflow for IP Administration

IP_Workflow start Acclimatize Mice formulate Prepare this compound Formulation start->formulate dose Administer this compound via IP Injection formulate->dose monitor Monitor Animal Health (Weight, Behavior) dose->monitor Daily/Weekly endpoint Endpoint Analysis (e.g., Tumor Volume, Biomarkers) monitor->endpoint

Caption: General workflow for intraperitoneal administration of this compound.

Protocol:

  • Animal Model: Select the appropriate mouse strain and model for your research question (e.g., tumor xenograft, inflammatory model).

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Formulation: Prepare the this compound formulation as described in Section 2.1. Ensure the solution is sterile and at room temperature before injection.

  • Dosing:

    • Dose Range (starting point): Based on data from the GSTO1 inhibitor GSTO1-IN-1, a starting dose range of 10-50 mg/kg body weight is recommended. A dose-finding study is essential to determine the optimal and maximum tolerated dose of this compound.

    • Dosing Volume: Typically 100-200 µL per 20-25g mouse (not exceeding 10 mL/kg).

    • Frequency: A common regimen for covalent inhibitors is daily administration for 5 consecutive days, followed by a 2-day break (5 on/2 off). This can be adjusted based on the compound's pharmacokinetics and tolerability.

  • Injection Procedure:

    • Restrain the mouse appropriately.

    • Tilt the mouse to a slight downward angle to allow the abdominal organs to shift.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the this compound formulation slowly.

  • Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or injection site reactions.

  • Endpoint Analysis: Collect tissues or perform measurements at the study endpoint to assess the efficacy of this compound.

Oral Gavage (PO)

Oral administration is often preferred for its clinical relevance. The bioavailability of this compound via this route is unknown and must be determined experimentally.

Protocol:

  • Formulation for Oral Gavage: The vehicle may need to be adapted for oral administration. A suspension in a vehicle such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water is a common choice. Solubility and stability in the chosen vehicle must be confirmed.

  • Dosing:

    • Dose Range: Oral doses may need to be higher than IP doses to achieve similar systemic exposure. A starting range of 25-100 mg/kg can be considered, subject to dose-finding studies.

    • Dosing Volume: Typically 100-200 µL for a 20-25g mouse.

  • Gavage Procedure:

    • Use a proper-sized, blunt-tipped gavage needle.

    • Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.

  • Monitoring and Endpoint Analysis: As described for IP administration.

Data Presentation: Comparative Dosing Regimens (Hypothetical)

The following table provides a template for summarizing quantitative data from a dose-finding study.

ParameterVehicle ControlThis compound (10 mg/kg IP)This compound (25 mg/kg IP)This compound (50 mg/kg PO)
Mean Tumor Volume Change (%) +150%+80%+30%+100%
Body Weight Change (%) +5%-2%-8%-3%
Target Engagement (GSTO1) 0%40%85%30%
Adverse Events NoneNoneMild lethargyNone

Summary and Recommendations

The successful in vivo application of this compound in mouse models requires careful consideration of its formulation and administration protocol.

  • Start with small-scale pilot studies to determine the solubility, stability, and tolerability of your this compound formulation.

  • An intraperitoneal route of administration is a good starting point for initial efficacy studies.

  • A dose range of 10-50 mg/kg is a reasonable starting point for dose-finding experiments, based on data from analogous compounds.

  • Thorough monitoring of animal welfare is paramount throughout the study.

  • Pharmacokinetic and pharmacodynamic studies should be conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and to correlate target engagement with efficacy.

These application notes and protocols are intended to serve as a guide. The specific experimental details will need to be tailored to the research question and the specific mouse model being used.

Application Notes and Protocols for Combining Pevonedistat (ML175/MLN4924) with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pevonedistat (B1684682), also known as MLN4924 (and formerly as ML175), is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE). Inhibition of NAE prevents the neddylation of cullin proteins, which is a critical step for the activation of Cullin-RING E3 ubiquitin ligases (CRLs). This disruption leads to the accumulation of CRL substrate proteins, resulting in cell cycle arrest, induction of apoptosis, and senescence in cancer cells. Preclinical and clinical studies have demonstrated that combining pevonedistat with standard chemotherapy agents can lead to synergistic anti-tumor activity, offering a promising therapeutic strategy to enhance efficacy and overcome resistance.

These application notes provide a summary of preclinical data for pevonedistat in combination with various chemotherapy agents, detailed protocols for key experimental assays, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: In Vitro and In Vivo Efficacy of Pevonedistat Combinations

The following tables summarize the quantitative data from preclinical and clinical studies investigating the combination of pevonedistat with other chemotherapy agents.

Table 1: In Vitro Cytotoxicity of Pevonedistat Monotherapy

Cell LineCancer TypeIC50 (nM)Reference
SKOV3Ovarian CancerModerate activity (specific IC50 not stated)[1]
ES2Ovarian CancerModerate activity (specific IC50 not stated)[1]
A549/PTXPaclitaxel-Resistant Lung Adenocarcinoma18,300 (24h), 12,000 (48h), 7,300 (72h)[2]
H460/PTXPaclitaxel-Resistant Lung Adenocarcinoma12,900 (24h), 10,600 (48h), 5,000 (72h)[2]
Neuroblastoma Cell LinesNeuroblastoma136-400

Table 2: Synergistic Effects of Pevonedistat in Combination with Chemotherapy (In Vitro)

CombinationCancer TypeCell LinesEffectReference
Pevonedistat + Cisplatin/Carboplatin (B1684641)Ovarian CancerSKOV3, ES2, primary ovarian cancer linesSynergistic cytotoxicity; Combination Index (CI) < 1[1][3]
Pevonedistat + AzacitidineAcute Myeloid Leukemia (AML)AML cell linesSynergistic increase in DNA damage and cell death; CI < 1[1][4]
Pevonedistat + Azacitidine + VenetoclaxAcute Myeloid Leukemia (AML)AML cell linesSynergistic cytotoxicity; CI < 1[5]
Pevonedistat + Belinostat (B1667918) (HDAC inhibitor)Acute Myeloid Leukemia (AML)AML cell linesSynergistic induction of apoptosis[6]
Pevonedistat + Mitomycin CVarious Solid TumorsA375, A549, U-2 OS, HCT-116Synergistic; CI < 1[7]

Table 3: In Vivo Efficacy of Pevonedistat Combination Therapy

CombinationCancer ModelDosing & ScheduleOutcomeReference
Pevonedistat + AzacitidineAZA-resistant AML xenografts (HL-60, THP-1)Subtherapeutic doses of both agentsComplete and sustained tumor regression[4]
Pevonedistat + Mitomycin CA375 melanoma xenograftPevonedistat: 180 mg/kg, s.c., twice weekly; Mitomycin C: Not specifiedSynergistic tumor growth inhibition (p < 0.001)[8]
Pevonedistat + RuxolitinibJak2 V617F mouse model of polycythemia veraPevonedistat: 60 mg/kg; Ruxolitinib: 90 mg/kg (4 weeks)Reduced disease burden and improved survival[9]
Pevonedistat + VSVΔ51 (Oncolytic Virus)4T1 mammary carcinoma syngeneic modelNot specifiedSignificantly prolonged survival[10]

Table 4: Clinical Trial Data for Pevonedistat Combinations

CombinationCancer TypePhaseKey FindingsReference
Pevonedistat + Irinotecan + TemozolomidePediatric Solid TumorsPhase IRecommended Phase 2 Dose (RP2D) of pevonedistat: 35 mg/m² on days 1, 3, 5. Well tolerated.
Pevonedistat + DocetaxelAdvanced Solid TumorsPhase IbMTD of pevonedistat: 25 mg/m². Overall Response Rate (ORR): 16%.[11]
Pevonedistat + Carboplatin + PaclitaxelAdvanced Solid TumorsPhase IbMTD of pevonedistat: 20 mg/m². ORR: 35%.[11][12]
Pevonedistat + AzacitidineAcute Myeloid Leukemia (AML)Phase IbRP2D of pevonedistat: 20 mg/m². ORR: 50%.[4]

Signaling Pathways and Experimental Workflows

Pevonedistat's Core Mechanism of Action

Pevonedistat inhibits the NEDD8-activating enzyme (NAE), which is the first and rate-limiting step in the neddylation cascade. This leads to the inactivation of Cullin-RING E3 ligases (CRLs), resulting in the accumulation of their substrates.

G Pevonedistat Pevonedistat (MLN4924) NAE NEDD8-Activating Enzyme (NAE) Pevonedistat->NAE NEDD8_act Activated NEDD8 NAE->NEDD8_act Activates Cullins Cullin Proteins NEDD8_act->Cullins Neddylated_Cullins Neddylated Cullins Cullins->Neddylated_Cullins CRLs Cullin-RING Ligases (CRLs) Neddylated_Cullins->CRLs Active_CRLs Active CRLs CRLs->Active_CRLs Activates Substrates CRL Substrates (e.g., p27, CDT1, IκB) Active_CRLs->Substrates Ub_Proteasome Ubiquitination & Proteasomal Degradation Active_CRLs->Ub_Proteasome Substrates->Ub_Proteasome Degradation Accumulation Substrate Accumulation CellCycleArrest Cell Cycle Arrest Accumulation->CellCycleArrest Apoptosis Apoptosis Accumulation->Apoptosis Senescence Senescence Accumulation->Senescence

Caption: Pevonedistat inhibits NAE, blocking CRL activation and leading to substrate accumulation, which in turn induces cell cycle arrest, apoptosis, and senescence.

Experimental Workflow for Synergy Assessment

A general workflow to assess the synergistic potential of pevonedistat with another chemotherapy agent.

G A 1. Cell Culture (Select appropriate cancer cell lines) B 2. Single-Agent Dose-Response (Determine IC50 for each drug) A->B C 3. Combination Treatment (Fixed ratio or checkerboard) B->C D 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E 5. Synergy Analysis (Chou-Talalay method, calculate CI) D->E F 6. Mechanistic Studies (Western Blot, Flow Cytometry) E->F If CI < 1 (Synergy) G 7. In Vivo Validation (Xenograft models) F->G

Caption: A stepwise workflow for evaluating the synergistic effects of pevonedistat in combination with other chemotherapy agents.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the IC50 values of pevonedistat and other chemotherapy agents, alone and in combination, and to assess the effect on cell proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • Pevonedistat (MLN4924)

  • Chemotherapy agent of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of pevonedistat and the partner chemotherapy agent in culture medium.

    • For single-agent dose-response curves, treat cells with increasing concentrations of each drug.

    • For combination studies, treat cells with both drugs simultaneously, either at a constant ratio or in a checkerboard matrix.

    • Include vehicle-treated (e.g., DMSO) wells as a negative control.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot dose-response curves and determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

    • For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot for Apoptosis and Cell Cycle Markers

Objective: To investigate the molecular mechanisms underlying the synergistic effects of pevonedistat combinations by assessing changes in protein expression related to apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Table 5 for suggestions)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize to a loading control (e.g., β-actin, GAPDH).

Table 5: Suggested Primary Antibodies for Western Blot

Target ProteinExpected Change with PevonedistatFunction
Neddylated CullinsDecreaseDirect target engagement
p27IncreaseCRL substrate, cell cycle inhibitor
CDT1IncreaseCRL substrate, DNA replication licensing factor
Cleaved PARPIncreaseMarker of apoptosis
Cleaved Caspase-3IncreaseExecutioner caspase in apoptosis
γH2AXIncrease (especially with DNA damaging agents)Marker of DNA double-strand breaks
NOXAIncrease (with AZA/Venetoclax)Pro-apoptotic protein, neutralizes MCL-1

Note: Antibody concentrations and incubation times may need to be optimized for specific experimental conditions.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of pevonedistat in combination with chemotherapy in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Pevonedistat and chemotherapy agent, formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend in sterile, serum-free medium or PBS at a concentration of 1x10⁷ to 2x10⁷ cells/mL.

    • Inject 100-200 µL of the cell suspension (1x10⁶ to 1x10⁷ cells) subcutaneously into the flank of each mouse. Co-injection with Matrigel can improve tumor engraftment.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2).

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, Pevonedistat alone, Chemotherapy alone, Combination).

  • Drug Administration:

    • Administer drugs according to the desired schedule. An example schedule for pevonedistat is 30-60 mg/kg intraperitoneally (i.p.) or subcutaneously (s.c.) twice weekly.

    • The dosing and schedule for the combination agent should be based on established protocols or preliminary studies.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the overall health and behavior of the animals.

  • Study Endpoint:

    • Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Perform statistical analysis (e.g., t-test, ANOVA) to compare tumor growth between groups.

    • Analyze changes in body weight as a measure of toxicity.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines, animal models, and experimental goals. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Troubleshooting & Optimization

ML175 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of ML175 in aqueous media. This compound is a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), a critical enzyme implicated in various cellular processes. Due to its hydrophobic nature, achieving and maintaining the solubility of this compound in aqueous solutions for in vitro experiments can be challenging. This guide offers practical solutions and detailed protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a small molecule inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). Its primary mechanism of action involves the covalent modification of the active site of GSTO1. Like many small molecule inhibitors, this compound is hydrophobic, leading to poor solubility in aqueous-based buffers and cell culture media. This can result in compound precipitation, leading to inaccurate and irreproducible experimental results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is essential to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on the cells.

Q4: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous buffer. What should I do?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem. Key strategies include optimizing the final DMSO concentration, using a pre-warmed aqueous medium, and employing a stepwise dilution method.

Troubleshooting Guide

Issue: this compound precipitates out of solution during experimental setup or incubation.

This is a common challenge that can significantly impact the accuracy and reproducibility of your results. Follow these troubleshooting steps to address this issue:

1. Verify Stock Solution Integrity:

  • Confirm Concentration: Double-check your calculations for the stock solution concentration.

  • Visual Inspection: Ensure your DMSO stock solution is clear and free of any visible particulates. If particulates are present, try gently warming the solution (e.g., in a 37°C water bath) and vortexing to redissolve the compound.

2. Optimize Dilution Protocol:

  • Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. For example, first, dilute the stock into a smaller volume of pre-warmed media, mix thoroughly, and then transfer this intermediate dilution to the final volume.

  • Pre-warm Aqueous Media: Warming your cell culture media or buffer to 37°C before adding the this compound stock solution can help improve solubility.

  • Vortexing During Dilution: Add the this compound stock solution to the aqueous medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing.

3. Adjust Final Concentration of Co-Solvent (DMSO):

  • While aiming for the lowest possible DMSO concentration, a slight increase (e.g., from 0.1% to 0.2%) might be necessary to maintain solubility. Always determine the maximum DMSO tolerance of your specific cell line.

4. Consider the Use of Pluronic F-68:

  • For particularly challenging solubility issues in cell-based assays, the addition of a low concentration (e.g., 0.01% - 0.02% w/v) of a non-ionic surfactant like Pluronic F-68 to the cell culture medium can help to stabilize the compound in solution. However, it is crucial to test the effect of Pluronic F-68 on your cells in a separate control experiment.

Quantitative Data Summary

While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the following table provides general guidelines for compounds with similar properties. The kinetic solubility is often higher than the thermodynamic solubility and is more relevant for in vitro assays where a compound is first dissolved in DMSO.

ParameterDescriptionTypical Values for Poorly Soluble Compounds
Kinetic Solubility The concentration of a compound that remains in solution after being added from a DMSO stock to an aqueous buffer under specific conditions (e.g., time, temperature).1 - 50 µM in Phosphate Buffered Saline (PBS)
Thermodynamic Solubility The true equilibrium solubility of a compound in a given solvent, determined by equilibrating the solid compound with the solvent over an extended period.< 1 µM in water

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Cell culture medium (pre-warmed to 37°C)

Procedure:

A. Preparation of a 10 mM this compound Stock Solution in DMSO:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need approximately 3.4 mg of this compound (Molecular Weight = 340.4 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

B. Preparation of a Working Solution in Cell Culture Medium:

  • Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • To achieve a final concentration of 10 µM this compound with 0.1% DMSO, perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed cell culture medium.

  • Immediately after adding the stock solution, vortex the tube gently for 5-10 seconds to ensure rapid and complete mixing.

  • Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.

  • Use the freshly prepared working solution for your cell-based experiments. Always include a vehicle control (0.1% DMSO in cell culture medium).

Signaling Pathway and Experimental Workflow

Inhibition of GSTO1-1 by this compound has been shown to modulate key signaling pathways involved in cell survival and proliferation. Specifically, this compound treatment can lead to the activation of the Akt and MEK1/2 signaling pathways.[1][2][3][4]

GSTO1_Signaling_Pathway GSTO1-1 Signaling and this compound Inhibition This compound This compound GSTO1 GSTO1-1 This compound->GSTO1 Inhibits Akt Akt GSTO1->Akt Inhibits Activation MEK1_2 MEK1/2 GSTO1->MEK1_2 Inhibits Activation Downstream_Akt Akt Downstream Effectors Akt->Downstream_Akt Activates Downstream_MEK MEK1/2 Downstream Effectors MEK1_2->Downstream_MEK Activates Cell_Processes Cell Survival, Growth, Proliferation Downstream_Akt->Cell_Processes Downstream_MEK->Cell_Processes

Caption: this compound inhibits GSTO1-1, leading to the activation of Akt and MEK1/2 signaling pathways.

The following diagram illustrates a typical experimental workflow for addressing this compound solubility issues.

Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow Start Start: This compound Solubility Issue Check_Stock Verify Stock Solution (Concentration, Clarity) Start->Check_Stock Precipitate_Stock Precipitate in Stock? Check_Stock->Precipitate_Stock Warm_Vortex Warm (37°C) and Vortex Precipitate_Stock->Warm_Vortex Yes Optimize_Dilution Optimize Dilution Protocol (Stepwise, Pre-warm media, Vortexing) Precipitate_Stock->Optimize_Dilution No Warm_Vortex->Check_Stock Prepare_New Prepare Fresh Stock Warm_Vortex->Prepare_New If still precipitate Precipitate_Working Precipitate in Working Solution? Optimize_Dilution->Precipitate_Working Adjust_DMSO Adjust Final DMSO (e.g., 0.1% to 0.2%) Precipitate_Working->Adjust_DMSO Yes Success Solubility Achieved Precipitate_Working->Success No Add_Surfactant Consider Pluronic F-68 (e.g., 0.01%) Adjust_DMSO->Add_Surfactant Add_Surfactant->Success

Caption: A stepwise workflow for troubleshooting this compound solubility issues in aqueous media.

References

Technical Support Center: Optimizing ML175 Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML175, a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), for maximal inhibitory effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a highly potent and selective small molecule inhibitor of Glutathione S-Transferase Omega 1 (GSTO1).[1][2] It acts as an activity-based inhibitor, forming a covalent bond with the active site cysteine nucleophile of GSTO1, thereby irreversibly inactivating the enzyme.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound is a hindered alpha-chloroacetamide that covalently labels the active site cysteine of GSTO1.[1][2] This irreversible binding prevents GSTO1 from carrying out its normal enzymatic functions.

Q3: What are the known downstream signaling pathways affected by GSTO1 inhibition with this compound?

A3: Inhibition of GSTO1 by this compound has been shown to modulate several key signaling pathways. Specifically, it leads to the activation of the Akt and MEK1/2 signaling pathways.[3][4] Additionally, GSTO1 expression levels have been correlated with the phosphorylation status of JAK and STAT3, suggesting that GSTO1 inhibition can impact the JAK/STAT3 signaling cascade.[1][5]

Q4: What is the recommended starting concentration for this compound in cell-based assays?

A4: Based on published data, this compound has an in vitro IC50 of 28 nM.[1][2] For in situ experiments, complete inhibition of GSTO1 has been observed at a concentration of 250 nM.[1][2] Therefore, a starting concentration range of 100-500 nM is recommended for initial cell-based assays, with further optimization based on the specific cell line and experimental endpoint.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Issue Possible Cause Recommended Solution
Low or no inhibitory effect observed Insufficient this compound concentration.Increase the concentration of this compound. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Poor cell permeability of this compound in the specific cell line.Increase the incubation time with this compound to allow for better cell penetration.
High cell density.Optimize cell seeding density. Overly confluent cells may exhibit altered metabolism and drug sensitivity.
Inactivation of this compound.Prepare fresh stock solutions of this compound in anhydrous DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.
High variability between replicates Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and allow plates to sit at room temperature for a few minutes before incubation to ensure even cell distribution.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for critical experiments as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete formazan (B1609692) solubilization (in MTT assays).Ensure complete dissolution of formazan crystals by adding a sufficient volume of solubilization buffer and incubating for an adequate amount of time with gentle agitation.[6]
High background in assays Contamination of reagents or cell culture.Use sterile techniques and regularly test for mycoplasma contamination. Ensure all buffers and media are fresh and properly stored.
Off-target effects of this compound at high concentrations.While this compound is reported to be selective, high concentrations may lead to off-target effects.[7] If possible, confirm target engagement using methods like the Cellular Thermal Shift Assay (CETSA).[8][9]
Difficulty confirming covalent target engagement Insufficient incubation time.As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Increase the pre-incubation time to ensure sufficient covalent modification of GSTO1.
Inappropriate assay for detecting covalent inhibition.Use an activity-based protein profiling (ABPP) assay to directly visualize the covalent labeling of GSTO1.[1] A washout experiment can also help differentiate between covalent and non-covalent inhibition.

Quantitative Data Summary

Parameter Value Reference
This compound IC50 (in vitro) 28 nM[1][2]
This compound Effective Concentration (in situ) 250 nM (for complete inhibition)[1][2]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Cell Viability (MTT) Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM. Remove the old medium from the cells and add the medium containing the different this compound concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Situ Target Engagement using Competitive Activity-Based Protein Profiling (ABPP)

Objective: To confirm that this compound covalently binds to and inhibits GSTO1 within intact cells.

Materials:

  • Cell line of interest (e.g., MDA-MB-435)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Activity-based probe for GSTs (e.g., a rhodamine-tagged sulfonate ester probe)

  • Lysis buffer (e.g., DPBS with protease inhibitors)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control (DMSO) for a specific duration (e.g., 1-4 hours) in the incubator.

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in lysis buffer.

  • Proteome Collection: Centrifuge the cell lysate at high speed to pellet cell debris and collect the soluble proteome (supernatant).

  • Probe Labeling: Incubate the soluble proteome with the activity-based probe for a specified time (e.g., 1 hour) at room temperature. The probe will covalently label the active site of GSTO1 that has not been inhibited by this compound.

  • SDS-PAGE: Quench the labeling reaction with SDS-PAGE sample buffer, and separate the proteins by SDS-PAGE.

  • Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner.

  • Data Analysis: The intensity of the fluorescent band corresponding to GSTO1 will be inversely proportional to the concentration of this compound. A decrease in fluorescence intensity with increasing this compound concentration confirms target engagement.

Visualizations

GSTO1_Signaling_Pathway cluster_jak_stat JAK/STAT3 Pathway cluster_akt_mek Akt and MEK/ERK Pathways This compound This compound GSTO1 GSTO1 This compound->GSTO1 Inhibits JAK JAK GSTO1->JAK Promotes Phosphorylation Akt Akt GSTO1->Akt Inhibits Activation MEK1_2 MEK1/2 GSTO1->MEK1_2 Inhibits Activation p_JAK p-JAK JAK->p_JAK STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 p_JAK->STAT3 Phosphorylates Nucleus Nucleus p_STAT3->Nucleus Translocates to p_Akt p-Akt Akt->p_Akt Proliferation Cell Proliferation, Migration, Invasion p_Akt->Proliferation Promotes p_MEK1_2 p-MEK1/2 MEK1_2->p_MEK1_2 ERK1_2 ERK1/2 p_MEK1_2->ERK1_2 Phosphorylates p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 p_ERK1_2->Proliferation Promotes Apoptosis Apoptosis Nucleus->Proliferation Promotes Nucleus->Apoptosis Inhibits

Caption: Signaling pathways modulated by GSTO1 inhibition with this compound.

experimental_workflow start Start: Cell Culture treatment Treatment with This compound Dose Range start->treatment incubation Incubation (e.g., 24-72h) treatment->incubation assay_choice Select Assay incubation->assay_choice mtt_assay MTT Assay: Measure Cell Viability assay_choice->mtt_assay Viability abpp_assay Competitive ABPP: Confirm Target Engagement assay_choice->abpp_assay Target Engagement data_analysis Data Analysis: IC50 Determination or Target Occupancy mtt_assay->data_analysis abpp_assay->data_analysis end End: Optimized Concentration data_analysis->end

Caption: Experimental workflow for optimizing this compound concentration.

References

potential off-target effects of ML175 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the ML175 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective small molecule inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). It functions as a covalent inhibitor, irreversibly binding to the active site cysteine residue of GSTO1, thereby inactivating the enzyme. Its high potency is demonstrated by a half-maximal inhibitory concentration (IC50) of 28 nM in biochemical assays.

Q2: What are off-target effects and why are they a concern for a covalent inhibitor like this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[1] For covalent inhibitors like this compound, which contain a reactive electrophilic group, there is a potential for non-specific binding to other proteins with reactive nucleophilic residues, such as cysteine.[2] Such unintended interactions can lead to a range of issues, including altered cellular signaling, unexpected phenotypes, and potential cytotoxicity, which can confound experimental results and complicate the interpretation of the inhibitor's true on-target effects.

Q3: How was the selectivity of this compound initially determined?

A3: The initial selectivity of this compound was established using a competitive activity-based protein profiling (ABPP) platform. This technique assesses the ability of the inhibitor to compete with a broad-spectrum probe for binding to a wide range of enzymes within a complex cellular proteome. In these initial screens, this compound demonstrated high selectivity for GSTO1, with over 350-fold greater potency for its primary target compared to other probe-reactive enzymes.

Q4: Has this compound been screened against a comprehensive panel of potential off-targets?

A4: The initial characterization of this compound involved screening against a panel of over 30 other probe-reactive enzymes using competitive ABPP, where it showed high selectivity. However, comprehensive, unbiased off-target screening data from techniques like kinome scanning or cellular thermal shift assay (CETSA) are not publicly available. Therefore, while this compound is considered highly selective based on the initial targeted profiling, its interaction with the broader proteome has not been fully elucidated.

Troubleshooting Guide

Issue 1: I am observing a cellular phenotype that is inconsistent with the known function of GSTO1.

  • Possible Cause: This could be indicative of an off-target effect. While this compound is highly selective, at higher concentrations it may interact with other cellular proteins.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for GSTO1 inhibition.

    • Use a Structurally Unrelated GSTO1 Inhibitor: If available, treat cells with a different, structurally distinct GSTO1 inhibitor. If the phenotype is not recapitulated, it is more likely to be an off-target effect of this compound.

    • Rescue Experiment: If the on-target effect of GSTO1 inhibition is expected to alter a specific metabolic pathway, attempt to rescue the phenotype by providing a downstream metabolite. If the unexpected phenotype persists, it may be off-target.

Issue 2: I am seeing significant cytotoxicity at concentrations close to the effective dose for GSTO1 inhibition.

  • Possible Cause: The observed cytotoxicity could be due to on-target effects in a specific cell line, or it could be a result of off-target interactions. Covalent inhibitors, in particular, can sometimes exhibit off-target reactivity leading to cellular toxicity.[2]

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform parallel dose-response curves for GSTO1 inhibition (target engagement) and cytotoxicity (e.g., using an MTT or LDH assay). A narrow therapeutic window may suggest off-target toxicity.

    • Control for Covalent Reactivity: If possible, synthesize or obtain an analog of this compound where the reactive warhead is modified to be non-reactive. If this analog does not produce cytotoxicity, it suggests the effect is related to covalent modification, which could be on- or off-target.

    • Proteome-wide Off-Target Identification: For a thorough investigation, consider performing an unbiased chemical proteomics experiment, such as competitive ABPP with a broad-spectrum probe, to identify other potential cellular targets of this compound.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound.

TargetAssay TypeIC50 (nM)SelectivityNotes
GSTO1 Biochemical (Competitive ABPP)28-Primary on-target activity.
>30 Other Probe-Reactive EnzymesBiochemical (Competitive ABPP)>10,000>350-foldSpecific identities of the tested off-targets are not publicly available.

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for this compound Selectivity

This protocol provides a general workflow for assessing the selectivity of this compound against other probe-reactive enzymes in a cell lysate.

  • Proteome Preparation:

    • Culture MDA-MB-435 cells to ~80-90% confluency.

    • Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant (soluble proteome).

    • Determine and normalize the protein concentration.

  • Inhibitor Incubation:

    • Aliquot the soluble proteome into microcentrifuge tubes.

    • Add this compound at various concentrations (e.g., from 10 nM to 10 µM) to the respective tubes. Include a DMSO vehicle control.

    • Incubate for 30 minutes at 37°C to allow for target binding.

  • Probe Labeling:

    • Add a broad-spectrum, rhodamine-tagged cysteine-reactive probe (e.g., a fluorescent iodoacetamide (B48618) probe) to each tube at a final concentration of 1 µM.

    • Incubate for 1 hour at room temperature to allow the probe to label the active sites of accessible enzymes.

  • SDS-PAGE and Fluorescence Scanning:

    • Quench the labeling reaction by adding 2x Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a flatbed fluorescence scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of the bands corresponding to GSTO1 and other labeled proteins.

    • A decrease in fluorescence intensity in the presence of this compound indicates inhibition of probe binding.

    • Determine the IC50 for GSTO1 and assess the inhibition of other bands at the highest concentration of this compound to evaluate selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to verify the engagement of this compound with GSTO1 in intact cells.

  • Cell Treatment:

    • Plate cells of interest and grow to ~80% confluency.

    • Treat the cells with this compound at the desired concentration or with a DMSO vehicle control.

    • Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Detection:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by Western blotting using an antibody specific for GSTO1.

  • Data Analysis:

    • Quantify the band intensity for GSTO1 at each temperature.

    • Plot the band intensities against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Visualizations

Off_Target_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting & Hypothesis Generation cluster_2 Experimental Validation cluster_3 Outcome Unexpected_Phenotype Unexpected Phenotype or Cytotoxicity Observed Dose_Response Perform Dose-Response Analysis Unexpected_Phenotype->Dose_Response Orthogonal_Compound Test with Structurally Different Inhibitor Unexpected_Phenotype->Orthogonal_Compound Hypothesis Hypothesize Off-Target Effect Dose_Response->Hypothesis Orthogonal_Compound->Hypothesis No_Confirmation Phenotype is Likely On-Target Orthogonal_Compound->No_Confirmation ABPP Competitive ABPP Hypothesis->ABPP CETSA CETSA Hypothesis->CETSA Kinome_Scan Kinome Scan (if applicable) Hypothesis->Kinome_Scan Confirmation Confirmation of Off-Target(s) ABPP->Confirmation CETSA->Confirmation Kinome_Scan->Confirmation

Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.

GSTO1_Signaling cluster_0 Upstream Regulation cluster_1 GSTO1 Function cluster_2 Downstream Pathways Oxidative_Stress Oxidative Stress GSTO1 GSTO1 Oxidative_Stress->GSTO1 Induces expression Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->GSTO1 Induces expression Detoxification Detoxification GSTO1->Detoxification Conjugation Signaling_Modulation Modulation of Signaling Pathways (e.g., MAPK, NF-κB) GSTO1->Signaling_Modulation Debatable role GSH Glutathione (GSH) GSH->GSTO1 Substrates Endogenous/Xenobiotic Substrates Substrates->GSTO1 This compound This compound This compound->GSTO1 Inhibits

Caption: Simplified overview of GSTO1's role and its inhibition by this compound.

References

troubleshooting inconsistent results with ML175

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers, scientists, and drug development professionals may encounter when using the Glutathione S-Transferase Omega 1 (GSTO1) inhibitor, ML175.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the common causes?

Inconsistent results with small molecule inhibitors like this compound can stem from several factors, including issues with compound solubility and stability, variations in experimental protocols, and the inherent biological variability of the system under study. It is crucial to ensure consistent preparation and handling of the compound and to standardize all experimental parameters.

Q2: How should I prepare and store this compound stock solutions?

This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO)[1]. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. To minimize degradation, store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Q3: I'm observing precipitation when I dilute my this compound stock solution into aqueous cell culture medium. What should I do?

Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. To mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced artifacts and toxicity.

  • Serial Dilutions: Perform serial dilutions of your high-concentration stock in your final assay medium.

  • Vortexing/Mixing: Vortex or mix the solution thoroughly after each dilution step.

  • Pre-warming Medium: Pre-warm the cell culture medium to 37°C before adding the this compound solution.

Q4: What are the known off-target effects of this compound?

This compound has been identified as a highly potent and selective inhibitor of GSTO1. One study reported greater than 350-fold selectivity against potential anti-targets as assessed by competitive Activity-Based Protein Profiling (ABPP)[2][3]. However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out, especially at higher concentrations. It is advisable to perform dose-response experiments and include appropriate controls to assess for potential off-target effects in your specific experimental system.

Troubleshooting Guides

Issue 1: Variable Potency (IC50) of this compound

Possible Causes:

  • Inaccurate Compound Concentration: Errors in weighing the compound or in dilutions can lead to incorrect final concentrations.

  • Compound Degradation: Improper storage or handling of this compound can lead to its degradation. This compound is a hindered alpha-chloroacetamide and covalently modifies the active site cysteine of GSTO1, suggesting it may be reactive[2][3].

  • Variations in Cell Culture Conditions: Cell density, passage number, and media composition can all influence the cellular response to an inhibitor.

  • Assay-Specific Parameters: Incubation time, substrate concentration (if applicable), and the assay readout method can all affect the apparent IC50.

Solutions:

  • Verify Compound Concentration: Use a calibrated balance for weighing and be meticulous with dilutions.

  • Fresh Stock Solutions: Prepare fresh stock solutions of this compound regularly.

  • Standardize Cell Culture: Maintain consistent cell seeding densities and passage numbers. Ensure all experiments use the same batch of cell culture medium and supplements.

  • Consistent Assay Protocol: Adhere strictly to a standardized experimental protocol for all replicates and experiments.

Issue 2: High Background or Unexpected Cellular Effects

Possible Causes:

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

  • Compound Cytotoxicity: At high concentrations, this compound may exhibit cytotoxicity unrelated to its inhibition of GSTO1.

  • Off-Target Effects: As mentioned in the FAQs, off-target effects could contribute to unexpected phenotypes.

Solutions:

  • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO as the treated samples) to assess the effect of the solvent.

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for GSTO1 inhibition without inducing significant cytotoxicity.

  • Orthogonal Approaches: If possible, use a complementary approach (e.g., siRNA-mediated knockdown of GSTO1) to confirm that the observed phenotype is due to the inhibition of GSTO1.

This compound Properties

PropertyDescriptionSource
Molecular Formula C13H13ClF3N3O4[1]
Molecular Weight 367.71[1]
Mechanism of Action Covalent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1)[2][3]
IC50 28 nM[2][3]
Solubility Soluble in DMSO[1]
Stability Favorable stability profile[2][3]
Storage Short term at 0°C, long term at -20°C, desiccated[1]

Experimental Protocols

General Protocol for a Cell-Based Assay with this compound

This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experiment.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • This compound Preparation:

    • Thaw a frozen aliquot of your this compound DMSO stock solution.

    • Prepare serial dilutions of this compound in pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Perform the desired assay to measure the biological endpoint of interest (e.g., cell viability, protein expression, signaling pathway activation).

Signaling Pathways and Workflows

GSTO1 Signaling Network

GSTO1 has been implicated in the modulation of several key signaling pathways. Inhibition of GSTO1 by this compound can therefore be expected to impact these pathways. GSTO1 plays a role in the glutathionylation cycle, a post-translational modification that can regulate protein function[4]. It has also been shown to modulate the activity of kinases such as Akt and MEK1/2, and to be involved in JNK-mediated signaling[5].

GSTO1_Signaling cluster_gsto1 GSTO1 Function cluster_pathways Downstream Signaling GSTO1 GSTO1 Deglutathionylation Protein Deglutathionylation GSTO1->Deglutathionylation Catalyzes Akt Akt GSTO1->Akt Inhibits Activation MEK1_2 MEK1/2 GSTO1->MEK1_2 Inhibits Activation JNK JNK GSTO1->JNK Modulates Glutathionylation Protein Glutathionylation Glutathionylation->Deglutathionylation Deglutathionylation->Akt Regulates Deglutathionylation->MEK1_2 Regulates CellSurvival Cell Survival & Proliferation Akt->CellSurvival MEK1_2->CellSurvival Apoptosis Apoptosis JNK->Apoptosis This compound This compound This compound->GSTO1 Inhibits

Caption: GSTO1 signaling and its inhibition by this compound.

Troubleshooting Workflow for Inconsistent Results

This workflow provides a logical approach to diagnosing the source of inconsistent experimental outcomes.

Troubleshooting_Workflow cluster_compound Compound Checks cluster_protocol Protocol Checks cluster_cells Cell Culture Checks Start Inconsistent Results with this compound Check_Compound Step 1: Verify Compound Integrity & Preparation Start->Check_Compound Stock_Prep Fresh stock solution? (DMSO, aliquoted, -80°C) Check_Compound->Stock_Prep Check_Protocol Step 2: Review Experimental Protocol Dilutions Accurate dilutions? Check_Protocol->Dilutions Check_Cells Step 3: Assess Cell Culture Conditions Passage Consistent passage number? Check_Cells->Passage Refine_Experiment Step 4: Refine and Standardize Outcome Consistent Results Refine_Experiment->Outcome Solubility Precipitation in media? Stock_Prep->Solubility Solubility->Check_Protocol Controls Appropriate controls? (Vehicle, +/- inhibitor) Dilutions->Controls Timing Consistent incubation times? Controls->Timing Timing->Check_Cells Density Consistent seeding density? Passage->Density Media Same media batch? Density->Media Media->Refine_Experiment

Caption: A stepwise workflow for troubleshooting inconsistent results.

References

Technical Support Center: Minimizing Off-Target Activity of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "ML175" as a small molecule inhibitor is not well-documented in publicly available scientific literature. Search results predominantly associate "this compound" with components for commercial laundry equipment. Therefore, this technical support center will address the core request of minimizing off-target activity by using a hypothetical 5-lipoxygenase-activating protein (FLAP) inhibitor, which we will refer to as FLAPinhib-175 , as a representative example. The principles and protocols outlined here are broadly applicable to a wide range of small molecule inhibitors used in research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]

Q2: What are the initial signs of potential off-target effects in my experiments?

A2: Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.[1]

  • Discrepancy with genetic validation: The phenotype observed with the inhibitor is not replicated when the target protein's expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[2]

  • Unusual dose-response curve: The dose-response curve for your phenotypic assay is not monophasic or shows effects at concentrations much higher than the inhibitor's known potency (IC50 or Ki) for the intended target.

  • Cellular toxicity at low concentrations: Significant cell death or morphological changes are observed at concentrations close to or below the efficacious dose for the on-target effect.[1]

Q3: What are the general strategies to minimize off-target effects?

A3: A multi-pronged approach is recommended:

  • Use the Lowest Effective Concentration: Titrate your inhibitor to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.[2]

  • Employ Control Compounds: Include a structurally similar but inactive analog of your inhibitor as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[3]

  • Orthogonal Validation: Confirm your findings using alternative methods, such as employing a different, structurally unrelated inhibitor for the same target or using genetic approaches to validate the target's role in the observed phenotype.[1][3]

  • Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).[2]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
High background signal or unexpected phenotype in control cells treated with vehicle (e.g., DMSO). Vehicle concentration is too high and causing solvent-induced stress or toxicity.Decrease the final concentration of the vehicle in your assay. Ensure all treatment groups, including untreated controls, have the same final vehicle concentration.
The observed phenotype does not correlate with the inhibitor's potency (IC50) for the target. The phenotype may be due to an off-target effect that occurs at a different concentration range than on-target inhibition.Perform a dose-response experiment and compare the EC50 of the phenotypic response with the known IC50 of the inhibitor for its target. A large discrepancy suggests off-target effects.
Results are not reproducible across different cell lines or experimental batches. Expression levels of the on-target or off-target proteins may vary between cell lines or with passage number.[2]Characterize the expression of your target protein in the cell lines used. Maintain good cell culture practices and use cells within a defined passage number range.
Genetic knockdown/knockout of the target does not rescue the inhibitor-induced phenotype. The inhibitor is likely acting through one or more off-targets.[2]Consider proteome-wide profiling techniques to identify potential off-target proteins. Reduce the inhibitor concentration to a level where the on-target effect is still observed but the off-target phenotype is minimized.

Quantitative Data Summary

Table 1: Example Dose-Response Data for FLAPinhib-175

Concentration (nM)On-Target Inhibition (%)Phenotypic Response (%)Cell Viability (%)
1155100
10524598
100958895
1000989270
10000999330

This table illustrates a hypothetical scenario where FLAPinhib-175 shows a good correlation between on-target inhibition and the desired phenotypic response at concentrations up to 100 nM. At higher concentrations (≥ 1000 nM), a significant drop in cell viability is observed, suggesting potential off-target toxicity.

Key Experimental Protocols

Dose-Response Experiment

Objective: To determine the minimum effective concentration of an inhibitor and identify the concentration at which off-target effects, such as toxicity, may occur.[1]

Methodology:

  • Cell Seeding: Plate cells at a suitable density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.[1]

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor in the appropriate cell culture medium. A typical concentration range might be from 1 nM to 10 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.[1]

  • Incubation: Incubate the cells for the desired treatment duration.[1]

  • Phenotypic Readout: Measure the biological response of interest using a relevant assay (e.g., ELISA for leukotriene production for a FLAP inhibitor).[1]

  • Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo®).[1]

  • Data Analysis: Plot the percentage of phenotypic response and cell viability against the logarithm of the inhibitor concentration to determine the EC50 (for the phenotype) and CC50 (for cytotoxicity).[1]

Genetic Validation using CRISPR-Cas9

Objective: To confirm that the observed phenotype is a direct result of inhibiting the intended target.

Methodology:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene encoding the target protein into a Cas9 expression vector.

  • Transfection: Transfect the Cas9/gRNA construct into the cells of interest.

  • Clonal Selection: Select and expand single-cell clones.

  • Validation of Knockout: Screen the clones for the absence of the target protein expression by Western blot or other suitable methods.

  • Phenotypic Analysis: Treat the knockout clones and wild-type control cells with the inhibitor. The inhibitor-induced phenotype should be absent or significantly reduced in the knockout cells if the effect is on-target.[1]

Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the engagement of the inhibitor with its target protein in intact cells.[2]

Methodology:

  • Cell Treatment: Treat intact cells with the inhibitor at various concentrations or with a vehicle control.[2]

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.[2]

  • Lysis and Centrifugation: Lyse the cells (if heated intact) and centrifuge to pellet aggregated proteins.[2]

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining in solution by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

FLAP_Signaling_Pathway cluster_membrane Nuclear Membrane AA Arachidonic Acid FLAP FLAP AA->FLAP Binds to FIVE_LO 5-Lipoxygenase FLAP->FIVE_LO Presents AA to LTA4 Leukotriene A4 FIVE_LO->LTA4 Converts AA to LTB4 Leukotriene B4 LTA4->LTB4 LTC4 Leukotriene C4 LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation FLAPinhib FLAPinhib-175 FLAPinhib->FLAP Inhibits

Caption: The 5-Lipoxygenase-Activating Protein (FLAP) signaling pathway.

Troubleshooting_Workflow start Experiment Shows Unexpected Phenotype q1 Is the phenotype observed with a structurally different inhibitor for the same target? start->q1 a1_yes Yes q1->a1_yes Consistent Phenotype a1_no No q1->a1_no Inconsistent Phenotype q2 Does genetic knockdown/knockout of the target replicate the inhibitor's phenotype? a1_yes->q2 conclusion_off_target Phenotype is likely OFF-TARGET. - Lower inhibitor concentration - Perform proteomic profiling a1_no->conclusion_off_target a2_yes Yes q2->a2_yes Phenotype Replicated a2_no No q2->a2_no Phenotype Not Replicated conclusion_on_target Phenotype is likely ON-TARGET a2_yes->conclusion_on_target a2_no->conclusion_off_target

Caption: Troubleshooting workflow for suspected off-target effects.

Experimental_Workflow start Start: Select Inhibitor step1 1. Dose-Response Curve (Phenotype vs. Viability) start->step1 step2 2. Determine Lowest Effective Concentration step1->step2 step3 3. Orthogonal Validation - Different Inhibitor - Genetic Knockdown (siRNA/CRISPR) step2->step3 step4 4. Target Engagement (e.g., CETSA) step3->step4 end Conclusion: On-Target Effect Validated step4->end

Caption: Experimental workflow for validating on-target inhibitor effects.

References

Technical Support Center: Assessing the Long-Term Stability of Frozen ML175 Aliquots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of frozen ML175 aliquots. This compound is a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), a crucial enzyme implicated in various cellular processes. Ensuring the stability of this compound is paramount for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C in a desiccated environment. For short-term storage, 0°C is acceptable. The compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for experimental use.

Q2: How stable is this compound in DMSO at room temperature?

Q3: What are the potential degradation pathways for this compound?

Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, based on its chemical structure, which includes a trifluoromethyl group and a chloro-aromatic moiety, it is considered to be relatively stable.[3][4][5][6][7] The trifluoromethyl group is known to enhance metabolic stability and is generally inert.[3][4][5][6][7] Potential degradation could occur through hydrolysis or oxidation, particularly under harsh conditions such as extreme pH, high temperatures, or exposure to strong oxidizing agents.

Q4: How many freeze-thaw cycles can an this compound aliquot undergo?

There is no specific data on the number of permissible freeze-thaw cycles for this compound. However, to minimize the risk of degradation and ensure consistency, it is strongly recommended to aliquot the stock solution into single-use volumes. This practice avoids repeated temperature fluctuations that can affect compound stability. A general study on repository compounds in DMSO indicated no significant loss after 11 freeze-thaw cycles for a diverse set of molecules.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results with different this compound aliquots. 1. Improper storage leading to degradation. 2. Inaccurate pipetting when preparing aliquots. 3. Contamination of the stock solution.1. Verify that aliquots have been consistently stored at -20°C and protected from light. 2. Use calibrated pipettes and ensure the stock solution is homogenous before aliquoting. 3. Prepare a fresh stock solution from a new vial of this compound powder.
Loss of this compound activity over time. 1. Gradual degradation of the compound in solution. 2. Repeated freeze-thaw cycles. 3. Interaction with the storage container.1. Perform a stability study to determine the acceptable storage duration for your specific experimental conditions (see Experimental Protocol below). 2. Prepare single-use aliquots to avoid freeze-thaw cycles. 3. Store this compound solutions in polypropylene (B1209903) tubes, as they are generally inert.
Precipitate observed in the this compound aliquot upon thawing. 1. The concentration of this compound in DMSO exceeds its solubility at lower temperatures. 2. The DMSO solvent has absorbed water, reducing the solubility of this compound.1. Gently warm the aliquot to room temperature and vortex to redissolve the precipitate. 2. Use anhydrous DMSO to prepare stock solutions and store them in a desiccated environment.

Experimental Protocols

Protocol for Assessing Long-Term Stability of Frozen this compound Aliquots

This protocol outlines a method to quantify the stability of this compound over time under frozen storage conditions.

1. Materials:

  • This compound powder
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
  • Calibrated analytical balance and pipettes
  • Polypropylene cryovials

2. Procedure:

  • Preparation of Stock Solution:
  • Accurately weigh a known amount of this compound powder.
  • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
  • Vortex thoroughly to ensure complete dissolution.
  • Aliquoting:
  • Dispense the 10 mM stock solution into single-use polypropylene cryovials (e.g., 20 µL aliquots).
  • Storage:
  • Store the aliquots at -20°C in a light-protected and desiccated container.
  • Time Points for Analysis:
  • Analyze aliquots at designated time points (e.g., T=0, 1 month, 3 months, 6 months, 1 year, and 2 years).
  • Sample Analysis:
  • At each time point, thaw one aliquot at room temperature.
  • Dilute the sample to a suitable concentration for HPLC analysis.
  • Analyze the sample by HPLC to determine the concentration and purity of this compound. A stability-indicating method should be used, which can separate the intact drug from any degradation products.
  • Data Analysis:
  • Compare the concentration and purity of this compound at each time point to the initial (T=0) measurement.
  • A decrease in concentration or the appearance of new peaks in the chromatogram indicates degradation.

Quantitative Data Summary

As specific long-term stability data for this compound is not publicly available, the following table provides a template for recording results from the experimental protocol described above.

Storage Time Storage Temperature (°C) This compound Concentration (% of Initial) Purity by HPLC (%) Number of Degradation Products Detected
0 (Initial)-20100>990
1 Month-20Data to be filledData to be filledData to be filled
3 Months-20Data to be filledData to be filledData to be filled
6 Months-20Data to be filledData to be filledData to be filled
1 Year-20Data to be filledData to be filledData to be filled
2 Years-20Data to be filledData to be filledData to be filled

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Inhibition of GSTO1 and Downstream Effects

This compound is a selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1).[8][9] GSTO1 has been implicated in several signaling pathways related to cancer cell proliferation, apoptosis, and inflammation.[10][11][12][13][14][15] By inhibiting GSTO1, this compound can modulate these pathways.

ML175_Mechanism_of_Action cluster_jak_stat JAK/STAT3 Pathway cluster_pi3k_akt Akt & MEK/ERK Pathways cluster_apoptosis Apoptosis Pathway This compound This compound GSTO1 GSTO1 This compound->GSTO1 Inhibits JAK JAK GSTO1->JAK Activates Akt Akt GSTO1->Akt Inhibits Activation MEK1_2 MEK1/2 GSTO1->MEK1_2 Inhibits Activation JNK JNK GSTO1->JNK Modulates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (active) Proliferation Cell Proliferation & Invasion pSTAT3->Proliferation Promotes pAkt p-Akt (active) pMEK1_2 p-MEK1/2 (active) Survival Cell Survival pAkt->Survival Promotes pMEK1_2->Survival Promotes Apoptosis Apoptosis JNK->Apoptosis Induces

Caption: this compound inhibits GSTO1, modulating downstream signaling pathways.

Experimental Workflow for Assessing this compound Stability

The following diagram illustrates the logical flow of the experimental protocol for assessing the long-term stability of this compound.

Experimental_Workflow start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock aliquot Aliquot into Single-Use Polypropylene Vials prep_stock->aliquot store Store at -20°C (Desiccated, Light-Protected) aliquot->store timepoint Select Time Point (T=0, 1, 3, 6, 12, 24 months) store->timepoint thaw Thaw Aliquot at Room Temperature timepoint->thaw hplc Analyze by HPLC (Concentration & Purity) thaw->hplc analyze Compare Data to T=0 hplc->analyze end End analyze->end

Caption: Workflow for long-term stability assessment of this compound.

References

Validation & Comparative

A Comparative Guide to GSTO1 Inhibitors: ML175 versus C1-27

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glutathione (B108866) S-transferase omega-1 (GSTO1) inhibitors ML175 and C1-27, supported by experimental data.

Glutathione S-transferase omega-1 (GSTO1) has emerged as a significant target in drug discovery due to its association with various pathologies, including cancer and inflammatory diseases. The enzyme's role in cellular processes such as the glutathionylation cycle, detoxification pathways, and the modulation of signaling cascades has spurred the development of specific inhibitors. Among these, this compound and C1-27 (also known as GSTO1-IN-1) are two prominent covalent inhibitors. This guide offers a detailed comparison of their performance based on available experimental data.

Mechanism of Action: Covalent Inhibition

Both this compound and C1-27 are classified as activity-based inhibitors that function by forming a covalent bond with a key cysteine residue in the active site of GSTO1.[1][2] Specifically, they target the catalytic cysteine, Cys32, via an electrophilic chloroacetamide moiety.[1][3] This irreversible modification leads to the inactivation of the enzyme. The shared mechanism underscores a targeted approach to inhibiting GSTO1's enzymatic functions.

cluster_Inhibitor Inhibitor cluster_GSTO1 GSTO1 Enzyme cluster_Result Result This compound This compound / C1-27 (α-chloroacetamide) GSTO1_active_site Active Site (with Cys32) This compound->GSTO1_active_site Covalent Bonding GSTO1_inhibited Inactive GSTO1 (Covalently Modified) GSTO1_active_site->GSTO1_inhibited Inactivation

Covalent inhibition of GSTO1 by this compound and C1-27.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for this compound and C1-27 based on published experimental data. Both inhibitors exhibit high potency against GSTO1 with low nanomolar IC50 values.

ParameterThis compoundC1-27
Target Glutathione S-transferase omega 1 (GSTO1)Glutathione S-transferase omega 1 (GSTO1)
Mechanism of Action Covalent modification of active site Cys32[1]Covalent modification of active site Cys32[2]
In Vitro IC50 28 nM[1][4]31 nM[5][6]
In Situ IC50 250 nM (complete inhibition)[1][4]Sub-micromolar (inhibits clonogenic survival)[6]
Cellular IC50 (HCT116) Not explicitly reported1.2 µM (72h, MTT assay)[6]
Cellular IC50 (HT-29) Not explicitly reported4.3 µM (72h, MTT assay)[6]
Selectivity >350-fold selectivity against potential anti-targets[1][4]Selective inhibition of GSTO1 band up to 1 µM[7]
In Vivo Efficacy Not explicitly reportedSignificant tumor growth inhibition in HCT116 xenografts[6]

Role in Signaling Pathways: The JAK/STAT3 Connection

GSTO1 has been implicated as a regulator of key signaling pathways involved in cancer progression. Overexpression of GSTO1 can lead to the activation of the JAK/STAT3 pathway, which promotes cell proliferation, migration, and invasion while inhibiting apoptosis.[8] Inhibition of GSTO1 is therefore a potential strategy to downregulate this pro-tumorigenic signaling cascade.

GSTO1 GSTO1 JAK JAK GSTO1->JAK Promotes pJAK p-JAK JAK->pJAK Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pJAK->STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Anti-Apoptosis) Nucleus->Gene_Expression Modulates ML175_C127 This compound / C1-27 ML175_C127->GSTO1 Inhibits

GSTO1's role in the JAK/STAT3 signaling pathway.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination

This assay is used to determine the potency and selectivity of inhibitors by measuring their ability to compete with an activity-based probe for binding to the target enzyme within a complex proteome.

Proteome Prepare Cell or Tissue Proteome Incubate Incubate Proteome with Inhibitor (e.g., this compound or C1-27) Proteome->Incubate Add_Probe Add Fluorescent Activity-Based Probe (e.g., SE-Rh) Incubate->Add_Probe Quench Quench Reaction Add_Probe->Quench SDS_PAGE Separate Proteins by SDS-PAGE Quench->SDS_PAGE Scan In-gel Fluorescence Scanning SDS_PAGE->Scan Analyze Analyze Band Intensity to Determine % Inhibition and IC50 Scan->Analyze

Workflow for competitive ABPP.

Methodology:

  • Proteome Preparation: Soluble proteomes from cells or tissues are prepared and protein concentration is normalized.

  • Inhibitor Incubation: Recombinant GSTO1 or the soluble proteome is incubated with varying concentrations of the test inhibitor (e.g., this compound or C1-27) for a specified time (e.g., 30 minutes at 25°C).[9]

  • Probe Labeling: A fluorescently tagged, activity-based probe that reacts with GSTO1 (e.g., a rhodamine-conjugated sulfonate ester, SE-Rh) is added to the mixture and incubated (e.g., 1 hour at 25°C).[9]

  • Quenching and Separation: The reaction is quenched by adding SDS-PAGE loading buffer. The proteins are then separated by size using SDS-PAGE.

  • Visualization and Analysis: The gel is scanned using a fluorescence scanner. The intensity of the fluorescent band corresponding to GSTO1 is measured. A decrease in fluorescence intensity compared to a control (e.g., DMSO vehicle) indicates inhibition. IC50 values are calculated from dose-response curves.[1]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HCT116, HT29) are seeded in 96-well plates and allowed to attach overnight.[6]

  • Inhibitor Treatment: Cells are treated with various concentrations of the GSTO1 inhibitor (e.g., 0.1, 1, 10, and 100 µM) and incubated for a defined period (e.g., 72 hours).[6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3 hours at 37°C. Live cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Solubilization: The media is removed, and DMSO is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm. The results are used to determine the inhibitor's effect on cell viability and to calculate cellular IC50 values.[6]

Conclusion

Both this compound and C1-27 are potent and selective covalent inhibitors of GSTO1 with similar in vitro potencies. They represent valuable tools for probing the function of GSTO1 in various biological contexts. C1-27 has demonstrated in vivo efficacy in a colon cancer xenograft model, highlighting its potential as a therapeutic lead. This compound has been well-characterized for its high selectivity, making it an excellent probe for biochemical investigations of GSTO1. The choice between these inhibitors may depend on the specific experimental needs, with C1-27 showing promise for in vivo studies and this compound being a highly selective tool for in vitro and in situ applications. Further head-to-head comparative studies would be beneficial to fully delineate their respective selectivity profiles and therapeutic potential.

References

A Guide to Assessing the Cross-Reactivity Profile of Glutathione S-Transferase (GST) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of a Glutathione (B108866) S-Transferase (GST) inhibitor is paramount. GSTs are a superfamily of enzymes crucial in the detoxification of a wide array of xenobiotic and endogenous compounds.[1][2][3][4] Overexpression of specific GST isoforms is frequently linked to multidrug resistance in cancer therapy, making the development of potent and selective GST inhibitors a significant area of research.[1][2][5] This guide provides a framework for evaluating the cross-reactivity profile of a GST inhibitor, using hypothetical data for a compound designated "ML175" as an illustrative example.

Quantitative Comparison of Inhibitory Activity

A critical step in characterizing a GST inhibitor is to determine its inhibitory potency against a panel of clinically relevant GST isoforms. This data, typically presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of the inhibitor's selectivity.

Table 1: Inhibitory Activity (IC50) of this compound and a Reference Compound Against Various Human GST Isoforms

GST IsoformThis compound IC50 (µM)Ethacrynic Acid IC50 (µM)
hGSTA1-115.2 ± 1.85.0 ± 0.6
hGSTM1-12.5 ± 0.310.0 ± 1.2
hGSTP1-10.8 ± 0.12.0 ± 0.3
hGSTK1-1> 10025.0 ± 3.1
hGSTO1-185.6 ± 9.240.0 ± 5.5
hGSTZ1-160.1 ± 7.515.0 ± 2.0

Note: The data presented for this compound is hypothetical and for illustrative purposes. Ethacrynic acid is a known pan-GST inhibitor and is included for comparison.[1][6]

Experimental Protocols

The determination of IC50 values is typically achieved through a standardized enzymatic assay. The following is a generalized protocol for assessing the inhibition of GST activity.

Spectrophotometric GST Inhibition Assay

This method measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), a reaction catalyzed by most GSTs.[3] The product of this reaction, S-(2,4-dinitrophenyl)glutathione, can be detected by monitoring the increase in absorbance at 340 nm.

Materials:

  • Purified recombinant human GST isoforms (e.g., hGSTA1-1, hGSTM1-1, hGSTP1-1)

  • Reduced glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate (B84403) buffer (pH 6.5 or 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing phosphate buffer, a fixed concentration of GSH (e.g., 1 mM), and a specific concentration of the GST enzyme.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound) to the wells. Include a control group with no inhibitor and a blank group with no enzyme.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of CDNB (e.g., 1 mM) to all wells.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the GST activity.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

A clear visualization of the experimental process can aid in understanding the methodology for assessing inhibitor cross-reactivity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output reagents Prepare Reagents (Buffer, GSH, CDNB) plate Dispense Reagents, GSTs, and Inhibitor into 96-well Plate reagents->plate enzyme Prepare GST Isoform Panel enzyme->plate inhibitor Prepare Serial Dilutions of Test Inhibitor (this compound) inhibitor->plate preincubate Pre-incubate plate->preincubate start_reaction Initiate Reaction with CDNB preincubate->start_reaction read_plate Kinetic Reading at 340 nm start_reaction->read_plate calc_velocity Calculate Initial Velocities read_plate->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data calc_ic50 Determine IC50 Values plot_data->calc_ic50 profile Cross-Reactivity Profile calc_ic50->profile

Caption: Workflow for Determining GST Inhibitor Cross-Reactivity.

By following this structured approach, researchers can effectively characterize the cross-reactivity profile of novel GST inhibitors, providing valuable insights for their potential therapeutic applications.

References

Comparative Analysis of ML175 and Other GSTO1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis between the covalent inhibitor ML175 and non-covalent inhibitors of Glutathione (B108866) S-Transferase Omega 1 (GSTO1) is not feasible at this time due to a significant lack of publicly available data on potent and selective non-covalent GSTO1 inhibitors. The current research landscape is overwhelmingly focused on the development and characterization of covalent inhibitors that target the enzyme's active site. This guide, therefore, provides a detailed comparison of the well-characterized covalent inhibitor this compound with other notable covalent GSTO1 inhibitors.

Glutathione S-Transferase Omega 1 (GSTO1) has emerged as a significant target in drug discovery, implicated in cancer progression, drug resistance, and inflammatory diseases. This has spurred the development of inhibitors aimed at modulating its activity. Among these, the α-chloroacetamide-based inhibitor this compound has been extensively studied.

Overview of this compound: A Potent Covalent Inhibitor

This compound is a highly potent and selective covalent inhibitor of GSTO1.[1][2] It acts by forming an irreversible covalent bond with the catalytic cysteine residue (Cys32) in the active site of the enzyme. This mechanism of action leads to a sustained inhibition of GSTO1 activity.

Comparative Data of Covalent GSTO1 Inhibitors

The following table summarizes the key quantitative data for this compound and other well-characterized covalent GSTO1 inhibitors, providing a basis for comparison of their potency and cellular activity.

InhibitorIC50 (in vitro)Cellular PotencyMechanism of ActionKey Features
This compound 28 nM[1][2]Completely inhibits GSTO1 at 250 nM in situ[1][2]Covalent modification of active site Cys32[1][2]High potency and selectivity.[1][2]
KT53 21 nM[3][4]IC50 = 35 nM in situ[3][4]Irreversible α-chloroacetamide inhibitor[3][4]Sensitizes cancer cells to cisplatin.[3][4]
C1-27 (GSTO1-IN-1) 31 nM[5]Inhibits clonogenic survival of HCT116 cells at sub-micromolar concentrations[5]Covalent modification of the catalytic cysteine residue[6][7]Suppresses adipocyte differentiation.[6][7]
A13 -Reduces LPS-induced IL-1β and IL-18 secretionCovalent targeting of GSTO1-Cys32[8]Binds to a new hydrophobic pocket, metabolically stable.[8]

Experimental Protocols

The characterization of these inhibitors relies on a variety of biochemical and cellular assays. Below are the methodologies for key experiments cited in this guide.

Fluorescence Polarization-Activity-Based Protein Profiling (Fluopol-ABPP)

This high-throughput screening assay is used to identify inhibitors of GSTO1.[3]

  • Assay Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled probe that binds to the active site of GSTO1. In the absence of an inhibitor, the probe binds to the larger enzyme, resulting in a high polarization signal. When an inhibitor competes with the probe for binding, the unbound probe has a low polarization signal.

  • Protocol Summary:

    • Recombinant GSTO1 is incubated with test compounds in a microtiter plate.

    • A rhodamine-conjugated sulfonate ester (SE-Rh) activity-based probe is added.

    • After incubation, the fluorescence polarization is measured. A decrease in polarization indicates inhibition of GSTO1.[1]

Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysates

This assay is used to determine the potency and selectivity of inhibitors against endogenous GSTO1 in a complex biological sample.

  • Assay Principle: Cell lysates containing active GSTO1 are incubated with an inhibitor. A fluorescently labeled probe that reacts with the active site of GSTO1 is then added. The ability of the inhibitor to block the labeling of GSTO1 by the probe is assessed by gel electrophoresis and in-gel fluorescence scanning.

  • Protocol Summary:

    • Soluble proteome from cultured cells (e.g., MDA-MB-435) is incubated with the test inhibitor.[1]

    • An activity-based probe (e.g., SE-Rh) is added to the lysate.[1]

    • The reaction is quenched, and proteins are separated by SDS-PAGE.

    • The gel is scanned for fluorescence to visualize the labeled GSTO1 band. The intensity of the band is quantified to determine the extent of inhibition.[1]

In Situ GSTO1 Inhibition Assay

This assay evaluates the ability of an inhibitor to engage and inhibit GSTO1 within living cells.

  • Assay Principle: Cultured cells are treated with the inhibitor. After treatment, the cells are harvested, and the remaining GSTO1 activity in the cell lysate is measured using competitive ABPP.

  • Protocol Summary:

    • Cultured cells (e.g., MDA-MB-435) are incubated with the test inhibitor for a specific duration.[3]

    • Cells are harvested, and the soluble proteome is isolated.

    • The remaining GSTO1 activity is assessed by competitive ABPP with an activity-based probe.[3]

Signaling Pathways and Experimental Workflows

The inhibition of GSTO1 by compounds like this compound has been shown to impact several cellular signaling pathways. The following diagrams illustrate these relationships and a typical workflow for inhibitor screening.

GSTO1_Signaling_Pathway GSTO1 GSTO1 Drug_Resistance Drug Resistance GSTO1->Drug_Resistance Promotes Inflammation Inflammation (e.g., NLRP3 Inflammasome) GSTO1->Inflammation Modulates Cell_Proliferation Cell Proliferation & Survival GSTO1->Cell_Proliferation Supports JAK_STAT3 JAK/STAT3 Pathway GSTO1->JAK_STAT3 Activates Akt_MEK_ERK Akt/MEK/ERK Pathway GSTO1->Akt_MEK_ERK Regulates This compound This compound (Covalent Inhibitor) This compound->GSTO1 Inhibits Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cellular Characterization cluster_2 Mechanism of Action HTS High-Throughput Screening (Fluopol-ABPP) Biochemical_Assay Biochemical Assays (IC50 Determination) HTS->Biochemical_Assay Hit Confirmation Cell_Based_Assay Cell-Based Assays (in situ inhibition) Biochemical_Assay->Cell_Based_Assay Lead Compounds Selectivity_Profiling Selectivity Profiling (Competitive ABPP) Cell_Based_Assay->Selectivity_Profiling MOA_Studies Mechanism of Action Studies (LC-MS/MS) Selectivity_Profiling->MOA_Studies Validated Hits

References

Safety Operating Guide

Personal protective equipment for handling ML175

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for ML175

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling the research compound this compound (CAS 610263-01-9). As a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), this compound should be handled with care in a laboratory setting. The following procedures are based on best practices for handling potent, uncharacterized research chemicals and data from structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.

Compound Information
PropertyValue
Chemical Name N-{3-[(2-Chloro-acetyl)-(4-nitro-phenyl)-amino]-propyl}-2,2,2-trifluoro-acetamide
CAS Number 610263-01-9
Molecular Formula C₁₃H₁₃ClF₃N₃O₄
Molecular Weight 367.71 g/mol
Description Potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). For research use only.
Storage Store at -20°C for long-term storage.

Personal Protective Equipment (PPE)

Due to the lack of specific toxicological data for this compound, a cautious approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound.

PPE CategoryRequired EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently.
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles.
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodIf handling powders or creating aerosols, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and maintain compound integrity.

Receiving and Storage
  • Inspect : Upon receipt, visually inspect the container for any damage or leaks.

  • Log : Record the date of receipt and storage conditions in the laboratory inventory.

  • Store : Store the compound in a tightly sealed container at -20°C in a designated and labeled area.

Preparation of Solutions
  • Solubility : this compound is soluble in DMSO.

  • Procedure :

    • Perform all weighing and solution preparation in a chemical fume hood or a ventilated enclosure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.

    • When dissolving, add the solvent to the solid slowly to prevent splashing.

    • Clearly label all solution containers with the compound name, concentration, solvent, and date of preparation.

Experimental Use
  • Work Area : Designate a specific area for working with this compound.

  • Avoid Contamination : Do not eat, drink, or smoke in the laboratory.

  • Hand Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Emergency SituationFirst Aid and Spill Response
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spills Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating agent.
Large Spills Evacuate the area. Restrict access. Contact your institution's environmental health and safety department for assistance with cleanup.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Compound Dispose of in a clearly labeled hazardous waste container.
Contaminated Labware Decontaminate reusable labware thoroughly. Dispose of single-use contaminated items (e.g., pipette tips, gloves) in a designated hazardous waste container.
Solutions Collect all waste solutions containing this compound in a sealed and properly labeled hazardous waste container. Do not pour down the drain.

Consult your institution's environmental health and safety guidelines for specific hazardous waste disposal procedures.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a research setting.

ML175_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal A Don PPE B Prepare work area in fume hood A->B C Retrieve this compound from -20°C storage B->C D Weigh solid compound C->D E Prepare stock solution (e.g., in DMSO) D->E F Perform experiment E->F G Decontaminate work area F->G H Dispose of waste in hazardous waste containers G->H I Remove PPE H->I J Wash hands thoroughly I->J

Caption: Standard workflow for handling this compound, from preparation to cleanup.

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。